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  • Product: 3-(Phenylamino)phenylboronic acid

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Phenylamino)phenylboronic Acid: Properties, Synthesis, and Core Applications

Section 1: Introduction 3-(Phenylamino)phenylboronic acid is a bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry, organic synthesis, and materials science. Feat...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction

3-(Phenylamino)phenylboronic acid is a bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry, organic synthesis, and materials science. Featuring a phenylamine group at the meta-position relative to a boronic acid moiety, this molecule offers a unique combination of functionalities. The boronic acid group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2] Simultaneously, the diarylamine backbone is a common structural motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[3] The boronic acid group also provides a versatile handle for creating sensors and drug delivery systems through its reversible covalent interactions with diols, such as sugars.[4][5] This guide provides an in-depth technical overview of its structure, properties, synthesis, and key applications, designed for professionals in chemical research and drug development.

Section 2: Chemical Structure and Physicochemical Properties

The unique reactivity and application profile of 3-(Phenylamino)phenylboronic acid stem directly from its molecular architecture, which combines a nucleophilic secondary amine with a Lewis acidic boronic acid.

Chemical Structure

The structure consists of a central phenyl ring substituted with a boronic acid group [-B(OH)₂] and a phenylamino group [-NH(C₆H₅)].

Diagram: Chemical Structure of 3-(Phenylamino)phenylboronic acid

Caption: 2D structure of 3-(Phenylamino)phenylboronic acid.

Physicochemical Properties

A summary of the key physicochemical properties is crucial for experimental design, including solubility tests, reaction setup, and purification strategies. While data for the specific parent compound 3-(Phenylamino)phenylboronic acid is sparse, properties can be inferred from its close analogs like 3-Aminophenylboronic acid and N-substituted derivatives.

PropertyValueSource/Reference
Molecular Formula C₁₂H₁₂BNO₂Calculated
Molecular Weight 213.04 g/mol Calculated
Appearance Typically an off-white to light brown solidInferred from analogs[6]
Solubility Soluble in polar organic solvents like methanol, ethanol, and acetone; poorly soluble in nonpolar solvents like hexanes.[1][7]General boronic acid properties[1][7]
pKa ~8.8 (Estimated based on phenylboronic acid)Phenylboronic acid data[1]

Note: Experimental values should be confirmed with the specific batch manufacturer's Certificate of Analysis.

Section 3: Synthesis and Purification

The synthesis of 3-(phenylamino)phenylboronic acid typically starts from a precursor like 3-aminophenylboronic acid. The following protocol describes a general method for the N-arylation of an aminophenylboronic acid, a common strategy for creating diarylamine structures.

Representative Synthesis Protocol: Buchwald-Hartwig Amination

This protocol outlines the synthesis via palladium-catalyzed cross-coupling of 3-aminophenylboronic acid with an aryl halide (e.g., iodobenzene).

Expertise & Rationale: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds. The choice of a palladium catalyst with a specialized phosphine ligand is critical for achieving high yields. The base is essential for deprotonating the amine and facilitating the catalytic cycle.

Reagents & Equipment:

  • 3-Aminophenylboronic acid (or its hemisulfate salt)[8]

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (or similar bulky phosphine ligand)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Add 3-aminophenylboronic acid (1.0 eq), cesium carbonate (2.0 eq), and the palladium catalyst precursor, such as Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq), to a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step to prevent oxidation of the palladium(0) active catalyst and phosphine ligand.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe, followed by iodobenzene (1.1 eq).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-(phenylamino)phenylboronic acid.

  • Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. Below are the expected characteristic signals.

Spectroscopy Expected Chemical Shifts / Bands Interpretation
¹H NMR (in DMSO-d₆)δ 8.0-8.5 (s, ~1H), δ 7.8-8.2 (br s, ~2H), δ 6.8-7.5 (m, ~9H)The downfield singlet corresponds to the N-H proton. The broad singlet is characteristic of the B(OH)₂ protons. The multiplet region represents the aromatic protons from both phenyl rings.[9][10]
¹³C NMR (in DMSO-d₆)δ 140-150, δ 115-135Aromatic carbons. The carbon attached to the boron atom (C-B) is often broad or not observed due to quadrupolar relaxation.
IR Spectroscopy (ATR)3200-3500 cm⁻¹ (broad), ~3400 cm⁻¹ (sharp), 1580-1610 cm⁻¹, ~1350 cm⁻¹O-H stretch from B(OH)₂, N-H stretch, C=C aromatic ring stretches, and B-O asymmetric stretch, respectively.[11][12]

Section 5: Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 3-(phenylamino)phenylboronic acid in synthetic chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for constructing biaryl and substituted aromatic systems.[2][13]

Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][14]

Expertise Insight: The choice of base is not trivial. It facilitates the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and accelerates the transmetalation step—often the rate-limiting step of the cycle.[2]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label Ar1PdL2X Ar¹-Pd(II)L₂-X (Oxidative Adduct) TM_label Transmetalation Ar1PdL2X->TM_label Ar1PdL2Ar2 Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) RE_label Reductive Elimination Ar1PdL2Ar2->RE_label OA_label->Ar1PdL2X RE_label->Pd0 Ar1Ar2 Ar¹-Ar² (Product) RE_label->Ar1Ar2 TM_label->Ar1PdL2Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_label Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) + Base Ar2BOH2->TM_label

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a typical Suzuki coupling using 3-(phenylamino)phenylboronic acid with 4-bromoanisole.

Reagents & Equipment:

  • 3-(Phenylamino)phenylboronic acid (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃), aqueous solution (2 M)

  • Toluene or 1,4-Dioxane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 4-bromoanisole (1.0 eq), 3-(phenylamino)phenylboronic acid (1.2 eq), and the solvent (e.g., Toluene).[15]

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst & Base Addition: Add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq) and the aqueous potassium carbonate solution (2.0 eq). The use of a biphasic system (organic solvent/water) is common and often enhances the reaction rate.[16]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere with vigorous stirring for 4-12 hours. Monitor the reaction's completion via TLC.

  • Work-up: After cooling, separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 6: Core Application II: Diol Sensing and Responsive Materials

The boronic acid functional group can reversibly form cyclic boronate esters with compounds containing 1,2- or 1,3-diols, such as carbohydrates (e.g., glucose) and catechols.[4][17][18] This interaction is the foundation for its use in biosensors and "smart" drug delivery systems.

Mechanism of Diol Binding

The binding mechanism is pH-dependent. In aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate. The anionic form binds much more strongly with diols. Therefore, the binding affinity is significantly enhanced at pH values above the pKa of the boronic acid.[4][19]

Diagram: Boronic Acid-Diol Reversible Binding

Caption: pH-dependent equilibrium and reversible covalent binding of a boronic acid with a diol.

Applications in Drug Development
  • Glucose-Sensing Insulin Delivery: Polymeric nanoparticles functionalized with phenylboronic acid derivatives can be used to encapsulate insulin. In the presence of high glucose concentrations (as in hyperglycemic conditions), the glucose competitively binds to the boronic acid moieties, causing the nanoparticle matrix to swell or disassemble and release the insulin.[5][20]

  • pH-Responsive Drug Delivery: The change in hybridization and charge of the boronic acid group around its pKa can be exploited to create pH-responsive materials. For instance, a drug carrier might be stable at physiological pH (7.4) but release its payload in the slightly acidic tumor microenvironment.

Section 7: Handling, Storage, and Safety

As with all laboratory chemicals, 3-(phenylamino)phenylboronic acid and its precursors should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22] Avoid inhalation of dust and contact with skin and eyes.[23][24]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides (boroxines), so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[22]

  • Toxicity: Aminophenylboronic acids are generally classified as irritants to the skin, eyes, and respiratory system. They may be harmful if swallowed or inhaled.[21][25] Always consult the material safety data sheet (MSDS) provided by the supplier for specific hazard information.[23]

Section 8: References

  • Royal Society of Chemistry. "On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study". RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. "Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels". PMC. Available at: [Link]

  • American Chemical Society. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation". PMC. Available at: [Link]

  • ResearchGate. "Reaction mechanism of boronic acid with diols having high pKa in alkaline solution.13". ResearchGate. Available at: [Link]

  • Pharmaffiliates. "3-(N,N-Dimethylamino)phenylboronic Acid | CAS No : 178752-79-9". Pharmaffiliates. Available at: [Link]

  • P212121 Store. "3-(3-Carboxypropionylamino)phenylboronic acid | CAS 31754-00-4". P212121 Store. Available at: [Link]

  • National Center for Biotechnology Information. "Development of phenylboronic acid-functionalized nanoparticles for emodin delivery". PMC. Available at: [Link]

  • Royal Society of Chemistry. "Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information". RSC Publishing. Available at: [Link]

  • PubChem. "3-Aminophenylboronic acid | C6H8BNO2 | CID 92269". PubChem. Available at: [Link]

  • Wikipedia. "Phenylboronic acid". Wikipedia. Available at: [Link]

  • American Chemical Society. "Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces". ACS Publications. Available at: [Link]

  • ResearchGate. "The Slow‐Release Strategy in Suzuki–Miyaura Coupling". ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery". PMC. Available at: [Link]

  • Theranostics. "Supporting Information". Theranostics. Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility". PMC. Available at: [Link]

  • Google Patents. "US6576789B1 - Process for the preparation of substituted phenylboronic acids". Google Patents. Available at:

  • PubMed. "Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces". PubMed. Available at: [Link]

  • SciSpace. "Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst". SciSpace. Available at: [Link]

  • YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.". YouTube. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling". Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. "Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate". ResearchGate. Available at: [Link]

  • SlidePlayer. "Infrared (IR) Spectroscopy". SlidePlayer. Available at: [Link]

  • ResearchGate. "Experimental and theoretical, 1 H and 13 C NMR isotropic chemical...". ResearchGate. Available at: [Link]

  • SpectraBase. "Phenylboronic acid - Optional[1H NMR] - Chemical Shifts". SpectraBase. Available at: [Link]

  • PubChem. "3-Isopropyl-4-(phenylamino)phenylboronic Acid | C15H18BNO2 | CID 177813756". PubChem. Available at: [Link]

  • SpringerLink. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents". SpringerLink. Available at: [Link]

  • Journal of Nanostructures. "The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst". Journal of Nanostructures. Available at: [Link]

Sources

Exploratory

CAS number and molecular weight of 3-(Phenylamino)phenylboronic acid

The following technical guide details the chemical identity, synthesis, and application of 3-(Phenylamino)phenylboronic acid , a critical intermediate in the synthesis of hole-transport materials (OLEDs) and biaryl scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Phenylamino)phenylboronic acid , a critical intermediate in the synthesis of hole-transport materials (OLEDs) and biaryl scaffolds in medicinal chemistry.

[1][2][3]

Part 1: Chemical Identity & Core Properties[4][5]

This compound serves as a bifunctional building block, combining a secondary amine (electron donor) with a boronic acid (Lewis acid/Suzuki coupling partner). It is structurally defined as a phenylboronic acid substituted at the meta position with an anilino group.

Identification Data
Parameter Technical Specification
Chemical Name 3-(Phenylamino)phenylboronic acid
Synonyms (3-Anilinophenyl)boronic acid; 3-Anilinobenzeneboronic acid
CAS Number 1201643-68-6
Molecular Formula

Molecular Weight 213.04 g/mol
SMILES OB(O)C1=CC=CC(NC2=CC=CC=C2)=C1
Appearance Off-white to light brown solid
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
pKa (Boronic Acid) ~8.8 (Estimated; typical for meta-substituted phenylboronic acids)
Structural Analysis

The molecule features a meta-substitution pattern . This geometry is crucial for disrupting conjugation length in polymeric materials (increasing triplet energy in OLED hosts) compared to para-substituted analogs. The secondary amine (


) is prone to oxidation; therefore, the compound should be stored under inert atmosphere (Argon/Nitrogen).

Part 2: Synthesis & Production Protocols

The synthesis of 3-(phenylamino)phenylboronic acid presents a chemoselective challenge: introducing the boron moiety without compromising the N-H bond or the aryl rings. The most robust industrial method utilizes Miyaura Borylation followed by oxidative hydrolysis.

Synthetic Pathway (Diagram)

Synthesis Start 3-Bromo-N-phenylaniline (CAS 7349-89-5) Inter Boronate Ester (Pinacol Intermediate) Start->Inter Pd(dppf)Cl2, B2pin2 KOAc, Dioxane, 90°C End 3-(Phenylamino)phenylboronic Acid (CAS 1201643-68-6) Inter->End NaIO4, HCl THF/H2O (Hydrolysis)

Figure 1: Two-step synthesis via Miyaura Borylation. This route avoids the use of pyrophoric lithium reagents.

Detailed Protocol: Pd-Catalyzed Borylation

Rationale: Unlike lithiation, which requires protecting the N-H proton (or using 2 equivalents of


-BuLi), the Palladium-catalyzed route tolerates the secondary amine.

Step 1: Synthesis of the Pinacol Ester

  • Reagents: 3-Bromo-N-phenylaniline (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), Potassium Acetate (KOAc, 3.0 eq).
    
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    , 3 mol%).
    
  • Procedure:

    • Charge a reaction flask with reagents and catalyst under Nitrogen.

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS for disappearance of bromide.

    • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

Step 2: Hydrolysis to Free Acid Boronic esters are stable; to obtain the free acid (CAS 1201643-68-6), oxidative hydrolysis is required.

  • Reagents: Pinacol ester (from Step 1), Sodium Periodate (

    
    , 3.0 eq), Ammonium Acetate (
    
    
    
    ), Acetone/Water (1:1).
  • Procedure:

    • Suspend the ester in Acetone/Water. Add

      
       and 
      
      
      
      .
    • Stir at room temperature for 12 hours. The

      
       cleaves the pinacol diol.
      
    • Acidify carefully with 1M HCl to precipitate the boronic acid.

    • Purification: Recrystallization from Acetonitrile/Water.

Part 3: Applications & Reactivity Profile

Suzuki-Miyaura Cross-Coupling

This compound is the primary reagent for introducing the 3-(phenylamino)phenyl moiety into complex scaffolds.

Key Reactivity Feature: The electron-donating nature of the amine at the meta position makes the aryl ring electron-rich. This generally accelerates the transmetallation step in the Suzuki cycle, but may make the boronic acid prone to protodeboronation (loss of the boron group) under highly basic/high-temperature conditions.

Optimization Strategy:

  • Base: Use mild bases like

    
     or 
    
    
    
    instead of strong alkoxides.
  • Solvent: Toluene/Water mixtures often suppress deboronation compared to pure DMF.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Aryl Halide TransMet Transmetallation (Rate Determining) OxAdd->TransMet Base + 3-(Phenylamino)phenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle. The boronic acid enters at the Transmetallation stage. High purity is required to prevent catalyst poisoning by residual halides.

Application in OLED Materials

In Organic Light Emitting Diodes (OLEDs), this compound is a precursor for:

  • Hole Transport Layers (HTL): It is coupled with aryl halides to form unsymmetrical Triphenylamine (TPA) derivatives.

  • Host Materials: The meta-linkage preserves high Triplet Energy (

    
    ), preventing reverse energy transfer from phosphorescent dopants.
    

Part 4: Handling & Storage (Self-Validating Protocol)

Boronic acids are equilibrium mixtures of the free acid and the cyclic trimeric anhydride (boroxine).

  • Dehydration Check: If the melting point appears broad or inconsistent, the sample likely contains varying amounts of boroxine. This is reversible.

    • Validation: Dissolve a small sample in

      
      /NaOD for NMR. This hydrolyzes all species to the boronate, giving a sharp, single set of peaks, confirming purity regardless of dehydration state.
      
  • Storage:

    • Temperature: 2–8°C.

    • Atmosphere: Inert gas (Argon) recommended to prevent amine oxidation.

    • Container: Tightly sealed to prevent fluctuations in hydration state (which alters effective molecular weight).

References

  • Chemical Identity & CAS Verification

    • Source: National Institutes of Health (NIH) PubChem & Chemical Abstracts Service (CAS).
    • Entry: (3-Anilinophenyl)boronic acid; CAS 1201643-68-6.[1]

    • Link: (Search Term: 1201643-68-6)

  • Synthesis Methodology (Miyaura Borylation)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
    • Source:Chemical Reviews, 1995, 95(7), 2457–2483.
    • Link:[Link]

  • Hydrolysis of Pinacol Esters

    • Title: A mild and efficient method for the hydrolysis of arylboronic pinacol esters.
    • Source:Tetrahedron Letters, 2010, 51(33), 4482-4485.
    • Link:[Link]

  • OLED Material Applications: Title: Meta-linked triphenylamine-based host materials for blue phosphorescent organic light-emitting diodes. Source:Journal of Materials Chemistry C, 2014. Context: Describes the utility of meta-substituted amine-boron building blocks for high hosts.

Sources

Foundational

Technical Guide: Solubility & Handling of 3-(Phenylamino)phenylboronic Acid

This guide details the solubility characteristics, handling protocols, and stability considerations for 3-(Phenylamino)phenylboronic acid (an analog of 3-aminophenylboronic acid, often used in Suzuki-Miyaura coupling and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility characteristics, handling protocols, and stability considerations for 3-(Phenylamino)phenylboronic acid (an analog of 3-aminophenylboronic acid, often used in Suzuki-Miyaura coupling and molecular recognition).

Executive Summary

3-(Phenylamino)phenylboronic acid (approx. MW: 213.04 g/mol ) is a functionalized organoboron compound featuring a secondary amine and a boronic acid moiety. Its solubility profile is governed by the equilibrium between the free boronic acid , its dehydrated trimeric boroxine (anhydride), and—in alcoholic solvents—boronate esters .

  • Primary Recommendation: Use anhydrous DMSO for preparing stable stock solutions (typically 10–50 mM).

  • Secondary Recommendation: Use Methanol only for immediate reactions or specific transesterification protocols, as it readily forms methyl boronate esters.

  • Critical Insight: Commercial samples often exist as a mixture of the free acid and the boroxine. Dissolution in "wet" solvents or addition of water is often required to fully hydrolyze the anhydride back to the monomeric acid species active in cross-coupling or sensing.

Chemical Profile & Equilibrium Dynamics

Understanding the dynamic nature of this compound is prerequisite to accurate dosing. Boronic acids are not static; they exist in a moisture-dependent equilibrium.

The Boroxine-Ester-Acid Triad

In the solid state, 3-(Phenylamino)phenylboronic acid spontaneously dehydrates to form a six-membered boroxine ring. In methanol, it reversibly reacts to form a dimethyl ester.

BoronicEquilibrium Boroxine Boroxine (Anhydride) (Solid State / Dry Solvents) Low Solubility Acid Free Boronic Acid (Active Species) Ph-NH-Ph-B(OH)2 Boroxine->Acid + H2O (Hydrolysis) Ester Methyl Boronate Ester (In Methanol) Ph-NH-Ph-B(OMe)2 Acid->Ester + MeOH / - H2O (Esterification)

Figure 1: The dynamic equilibrium of 3-(Phenylamino)phenylboronic acid. The "Active Species" is the free acid, favored in the presence of water or high humidity.

Solubility Analysis

A. Dimethyl Sulfoxide (DMSO)

DMSO is the universal solvent for this compound class. It disrupts the intermolecular hydrogen bonding of the boroxine network, facilitating dissolution.

  • Solubility Limit: Typically >50 mg/mL (approx. 200 mM).

  • Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom, stabilizing the monomeric species.

  • Stability: High. Stock solutions stored at -20°C are stable for months.[1]

  • Caveat: DMSO is hygroscopic.[1][2][3] Absorbed water will shift the equilibrium toward the free boronic acid (generally desirable).

B. Methanol (MeOH)

Methanol is a reactive solvent for boronic acids. While solubility is high, the chemical identity changes.

  • Solubility Limit: High (>20 mg/mL), but misleading.

  • Mechanism: Solvolysis. The solvent attacks the boron center, converting Ph-B(OH)2 to Ph-B(OMe)2.

  • Implication: If you analyze a methanol solution by NMR or HPLC without accounting for this, you may observe peak splitting or retention time shifts corresponding to the ester.

  • Use Case: Ideal for Suzuki couplings where the base (e.g., K2CO3) will hydrolyze the ester in situ, or for purification via recrystallization.

Data Summary Table
SolventSolubility (Est.)Primary Species in SolutionStabilityRecommended Use
DMSO High (>200 mM)Boronic Acid / DMSO ComplexExcellentStock Solutions , Bio-assays
Methanol High (>100 mM)Methyl Boronate Ester (Equilibrium)Moderate (Reactive)Synthesis, Purification
Water Low (<1 mg/mL)Boronic AcidLowAvoid (unless pH > 8)
DMF High (>100 mM)Boronic AcidGoodAlternative to DMSO

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this protocol for long-term storage or biological assays.

  • Weighing: Weigh 10.65 mg of 3-(Phenylamino)phenylboronic acid into a sterile microcentrifuge tube.

    • Note: If the compound appears "caked" or sticky, it may have partially dehydrated to the boroxine. This does not affect the molarity significantly if you assume the MW of the acid, as the water weight lost is negligible for general purposes, but for precise stoichiometry, titration is required.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If solids remain, sonicate in a water bath at 35°C for 5 minutes. The boroxine form dissolves slower than the acid form.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Methanol Dissolution for Reaction

Use this protocol for immediate chemical synthesis.

  • Solvent Preparation: Use HPLC-grade Methanol.

  • Dissolution: Add compound to Methanol. The solution should clarify rapidly.

  • Equilibration: Allow the solution to stand for 10 minutes.

    • Insight: This allows the exothermic esterification equilibrium to stabilize.

  • Usage: Use immediately. Do not store methanolic solutions for quantitative assays, as evaporation of MeOH changes the concentration and the ester/acid ratio shifts with temperature.

Troubleshooting & Optimization

Issue: "Cloudiness" in Aqueous Dilution

When diluting a DMSO stock into an aqueous buffer (e.g., PBS), precipitation often occurs because the phenylamino group is hydrophobic.

  • Solution 1 (pH Adjustment): Boronic acids are Lewis acids (pKa ~8-9). Raising the pH to 9-10 converts the neutral Ph-B(OH)2 to the anionic tetrahedral boronate Ph-B(OH)3⁻, which is highly water-soluble.

  • Solution 2 (Surfactant): Add 0.1% Tween-20 or Triton X-100 to the buffer before adding the DMSO stock.

Workflow Visualization

DissolutionWorkflow Start Start: Solid 3-(Phenylamino)PBA Choice Select Solvent Start->Choice DMSO DMSO (Anhydrous) Choice->DMSO For Storage/Assays MeOH Methanol Choice->MeOH For Synthesis ProcessDMSO Vortex 30s Sonicate if cloudy DMSO->ProcessDMSO ProcessMeOH Dissolve & Equilibrate (Forms Ester) MeOH->ProcessMeOH ResultDMSO Stable Stock Solution (Store -20°C) ProcessDMSO->ResultDMSO ResultMeOH Reactive Solution (Use Immediately) ProcessMeOH->ResultMeOH

Figure 2: Decision matrix for solvent selection based on application.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive guide on boronic acid stability and equilibria).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Santini, C. C., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Link

  • Sigma-Aldrich. (n.d.).[3][4] Product Specification: Phenylboronic Acid Derivatives. (General solubility data for boronic acid class). Link

Sources

Exploratory

Technical Profile: Acidity and pKa of 3-(Phenylamino)phenylboronic Acid

Topic: pKa values and acidity of 3-(Phenylamino)phenylboronic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3-(Phenylamino)phenylboronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa values and acidity of 3-(Phenylamino)phenylboronic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-(Phenylamino)phenylboronic acid (CAS: N/A for specific isomer, related to 3-aminophenylboronic acid) is a functionalized arylboronic acid characterized by a meta-substituted diphenylamine motif. Its physicochemical behavior in aqueous solution is defined by two potential ionization sites: the boronic acid moiety and the bridging amine nitrogen.

  • Boronic Acid pKa: ~8.8 ± 0.2 (Predicted).[1] The compound behaves as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate anion.

  • Amine pKa (Conjugate Acid): < 1.0 . The nitrogen atom is part of a diphenylamine system, rendering it non-basic at physiological pH due to extensive resonance delocalization.

  • Physiological State: At pH 7.4, the molecule exists predominantly in its neutral, trigonal planar form , unlike 3-aminophenylboronic acid, which exists as a zwitterion or cation depending on pH.

Chemical Structure & Electronic Environment[2][3][4]

The acidity of arylboronic acids is governed by the electron density at the boron center. Substituents affect this density through inductive (


) and resonance (

) effects, quantified by the Hammett equation.
The 3-(Phenylamino) Substituent

The 3-(phenylamino) group (–NHPh) presents a unique electronic profile compared to a simple primary amine (–NH₂):

  • Resonance Delocalization: The nitrogen lone pair is delocalized into both the central phenyl ring and the attached N-phenyl ring. This "dual-delocalization" significantly reduces the electron density available to the central ring compared to –NH₂.

  • Inductive Effect: The N-phenyl group is electron-withdrawing relative to hydrogen. In the meta (3-) position , resonance effects are attenuated, and the inductive withdrawal often dominates or neutralizes the weak resonance donation.

  • Net Electronic Effect: The –NHPh group in the meta position acts as a weakly electron-modulating substituent . Its Hammett constant (

    
    ) is estimated to be near zero or slightly positive (weakly withdrawing), unlike the strongly donating para-amino group.
    
Ionization Equilibria

The compound undergoes two distinct ionization events, though only one is relevant at physiological pH.

Equilibrium 1: Amine Protonation (Acidic pH)



Note: Due to the low basicity of diphenylamines, this site remains unprotonated under standard experimental conditions (pH 2–12).

Equilibrium 2: Boron Lewis Acidity (Basic pH)



Note: This is technically a Lewis acid-base reaction (hydroxide addition), not Brønsted deprotonation, but is mathematically treated as a pKa.

pKa Determination & Prediction

Direct experimental values for this specific derivative are sparse in open literature. However, the pKa can be determined with high confidence using Quantitative Structure-Activity Relationship (QSAR) principles anchored by the well-characterized phenylboronic acid.

Hammett Equation Analysis

The pKa of substituted phenylboronic acids follows the Hammett equation:



  • 
     (Reference):  8.86 (Phenylboronic acid in water).
    
  • 
     (Reaction Constant):  2.15. The dissociation of boronic acids is highly sensitive to substituent effects (more so than benzoic acid, 
    
    
    
    ).
  • 
     (Substituent Constant):  The 
    
    
    
    for –NHPh is estimated between -0.05 and +0.05.
    • Comparison:

      
       for –NH₂ is -0.16 (donating).[2] 
      
      
      
      for –OMe is +0.12 (withdrawing). The –NHPh group lies between these extremes due to the N-phenyl withdrawal.

Calculation:




Visualization of Ionization States

Ionization Figure 1: Ionization states of 3-(Phenylamino)phenylboronic acid across pH scale. Acid Protonated Amine Form (pH < 1) [Ph-NH+(Ph)-Ar-B(OH)2] Neutral Neutral Trigonal Form (pH 1 - 8.8) [Ph-NH-Ar-B(OH)2] Acid->Neutral Ka1 (Amine) pKa < 1.0 Anion Anionic Tetrahedral Form (pH > 8.8) [Ph-NH-Ar-B(OH)3]- Neutral->Anion Ka2 (Boron) pKa ~ 8.8

[6]

Experimental Protocols for pKa Determination

For researchers synthesizing this compound, the following protocols provide a self-validating system to determine the exact pKa. Due to the limited water solubility of diphenylamine derivatives, a cosolvent extrapolation method is recommended.

Potentiometric Titration (Cosolvent Method)

Objective: Determine thermodynamic pKa by extrapolating from methanol/water mixtures.

  • Preparation:

    • Prepare 0.01 M stock solution of the compound in methanol (MeOH).

    • Prepare carbonate-free 0.1 M KOH and 0.1 M HCl.

    • Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration Workflow:

    • Perform titrations in 30%, 40%, and 50% (v/v) MeOH/Water mixtures.

    • Maintain ionic strength at 0.1 M using KCl.

    • Titrate 20 mL of sample (approx. 1 mM) with 0.1 M KOH under inert gas (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.
  • Data Analysis:

    • Calculate apparent pKa (

      
      ) for each solvent ratio using the Henderson-Hasselbalch equation at the half-equivalence point.
      
    • Yasuda-Shedlovsky Extrapolation: Plot

      
       vs. 
      
      
      
      (dielectric constant). The y-intercept gives the aqueous pKa.
Spectrophotometric Determination (High Sensitivity)

Objective: Validate pKa using UV-Vis spectral shifts (Trigonal vs. Tetrahedral).

  • Spectral Scan:

    • Prepare 50 µM solution in universal buffer.

    • Scan UV spectrum (200–400 nm) at pH 4 and pH 11 to identify

      
       shift. Boronate formation typically causes a hypsochromic shift (blue shift) or intensity change.
      
  • Titration:

    • Measure absorbance at the wavelength of maximum difference (

      
      ) across pH 6.0 to 11.0 in 0.2 unit increments.
      
  • Calculation:

    • Fit data to the sigmoidal equation:

      
      
      

Implications for Drug Development

Reversible Covalent Binding

Like other arylboronic acids, this compound can form reversible covalent bonds with diols (e.g., sugars, serine side chains).

  • Mechanism: The neutral trigonal form is the active electrophile. However, binding is often most favorable when the pH is near the pKa of the boronic acid, as the tetrahedral boronate complex is stabilized.

  • Optimization: With a pKa of ~8.8, binding to diols at physiological pH (7.4) will be moderate. To increase binding affinity at pH 7.4, electron-withdrawing groups (e.g., -F, -CF3) could be added to the ring to lower the pKa to ~7.0–7.5.

Solubility and Permeability
  • Lipophilicity: The diphenylamine motif significantly increases lipophilicity (

    
    ) compared to 3-aminophenylboronic acid.
    
  • Permeability: At pH 7.4, the molecule is neutral. This maximizes passive membrane permeability, making it a suitable scaffold for intracellular targets, unlike permanently charged ammonium species.

Experimental Workflow Diagram

Workflow Figure 2: Decision matrix for experimental pKa determination. cluster_Methods Method Selection Start Start: 3-(Phenylamino)phenylboronic Acid Solubility Check Aqueous Solubility (< 1 mM?) Start->Solubility Direct Direct Potentiometry (If Soluble) Solubility->Direct Soluble Cosolvent Cosolvent Titration (MeOH/Water) Solubility->Cosolvent Insoluble UV UV-Vis Titration (Low Conc.) Solubility->UV Low Solubility Calc Data Processing (Yasuda-Shedlovsky or Sigmoidal Fit) Direct->Calc Cosolvent->Calc UV->Calc Result Final pKa Value Calc->Result

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link

    • Cited for: General pKa values of phenylboronic acids and diol binding mechanisms.
  • Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191-261. Link

    • )
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

    • )
  • Tomsho, J. W., et al. (2012). Boronic Acid-Catalyzed Amide Formation. ACS Medicinal Chemistry Letters, 3(1), 48-52. Link

    • Cited for: pKa determination methodologies in mixed solvent systems.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. Cited for: pKa of diphenylamine (0.79) establishing the neutrality of the amine nitrogen.

Sources

Foundational

Thermal Characterization of 3-(Phenylamino)phenylboronic Acid: A Technical Guide

This technical guide details the thermal characterization and stability profile of 3-(Phenylamino)phenylboronic acid (CAS: 1201643-68-6). Executive Summary 3-(Phenylamino)phenylboronic acid is a specialized organoboron i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal characterization and stability profile of 3-(Phenylamino)phenylboronic acid (CAS: 1201643-68-6).

Executive Summary

3-(Phenylamino)phenylboronic acid is a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds in drug discovery and organic electronics (OLEDs).[1]

Unlike simple organic solids, this compound exhibits complex thermal behavior dominated by the boronic acid-boroxine equilibrium . Standard open-capillary melting point measurements often yield inconsistent results due to in-situ dehydration. This guide provides the definitive methodology for accurately characterizing its thermal stability and phase transitions.

Chemical Profile

PropertyDetail
IUPAC Name (3-Anilinophenyl)boronic acid
CAS Number 1201643-68-6
Molecular Formula

Molecular Weight 213.04 g/mol
Structural Class Arylboronic Acid / Diarylamine
Physical State Off-white to beige powder
Solubility Soluble in DMSO, MeOH, THF; insoluble in water/hexanes

Thermal Stability & Melting Point Analysis

The Dehydration Challenge

Researchers often report "melting points" for boronic acids that vary by >50°C. This is not due to impurity, but rather a chemical transformation that occurs during heating.

Mechanism: Upon heating, 3-(phenylamino)phenylboronic acid undergoes reversible dehydration to form a cyclic trimeric anhydride (boroxine).



  • Phase I (80°C – 130°C): Loss of water (Dehydration). The solid may appear to "soften" or release vapor.

  • Phase II (>200°C): Melting of the resulting tris(3-anilinophenyl)boroxine .

Predicted & Observed Thermal Values

Due to the niche nature of CAS 1201643-68-6, specific literature values are often absent from standard catalogs. The values below are derived from structural analogs (e.g., 3-aminophenylboronic acid) and thermodynamic principles of diarylamino-boronic acids.

ParameterTypical Range / BehaviorNotes
Dehydration Onset 100°C – 120°C Water loss begins; often mistaken for melting.
Apparent Melting Point > 210°C Actually the melting point of the boroxine anhydride.[2]
True Melting Point Not observableDehydration kinetics usually outpace melting in open systems.
Decomposition > 280°C Degradation of the diphenylamine moiety.

Critical Note: Do not rely on open-capillary melting points for purity assessment. A "wide" melting range often indicates partial dehydration during storage, not chemical impurity.

Experimental Protocols for Characterization

To obtain valid thermal data, you must decouple the dehydration event from the melting event.

Differential Scanning Calorimetry (DSC)

Objective: Distinguish between water loss (endothermic broad peak) and crystal melting (endothermic sharp peak).

  • Instrument: Standard DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Crucible Type: Hermetically Sealed Aluminum Pan (Critical).

    • Why: Sealing the pan suppresses water evaporation, shifting the dehydration equilibrium back to the acid form, allowing observation of the true melting point (if chemically stable) or a distinct high-pressure dehydration exotherm.

  • Ramp Rate: 10°C/min.

  • Atmosphere: Nitrogen (50 mL/min).

Thermogravimetric Analysis (TGA)

Objective: Quantify water content and confirm stoichiometry of dehydration.

  • Expected Mass Loss: Theoretical water loss for conversion to boroxine is ~8.45%.

    • Calculation:

      
      .[2][3]
      
  • Protocol:

    • Equilibrate sample at 30°C.

    • Ramp 10°C/min to 300°C.

    • Analyze weight loss step between 100–150°C.

Visualization of Thermal Pathway

ThermalPathway cluster_legend Key Transition Acid Boronic Acid Monomer (Solid) Heat1 Heating (80-130°C) Acid->Heat1 Dehydration Dehydration (- 3 H2O) Acid->Dehydration Boroxine Boroxine Trimer (Anhydride Solid) Heat1->Boroxine Open System Heat2 Heating (>200°C) Boroxine->Heat2 Melt Melting of Boroxine (Liquid Phase) Heat2->Melt

Figure 1: Thermal transformation pathway of 3-(phenylamino)phenylboronic acid in an open system.[4]

Storage & Handling Recommendations

Based on its thermal profile, the following storage protocols are mandatory to maintain "Suzuki-Ready" purity.

  • Hygroscopic Control: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

    • Risk:[2] Ambient moisture can induce partial hydrolysis of any boroxine formed, leading to a mixed phase (acid + anhydride) that complicates stoichiometry calculations.

  • Re-hydration Protocol: If the material has been dried aggressively (e.g., high vacuum at >60°C) and converted to boroxine, it may be less reactive in aqueous coupling conditions.

    • Correction: In Suzuki couplings using aqueous base (e.g.,

      
      ), the boroxine will hydrolyze back to the active boronic acid species in situ. No pre-treatment is usually required.
      

References

  • PubChem. (2025).[5] Compound Summary: (3-anilinophenyl)boronic acid (CAS 1201643-68-6).[1][3][6] National Library of Medicine. [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for boroxine-acid equilibrium).
  • Santini, C. C., et al. (1988). "Boroxine formation and its influence on the melting point of phenylboronic acid derivatives." Journal of The Chemical Society, Perkin Transactions 2. (Foundational text on thermal analysis of arylboronic acids).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-(Phenylamino)phenylboronic Acid

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with mechanistic insights to ensure high-success coupling of 3-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with mechanistic insights to ensure high-success coupling of 3-(Phenylamino)phenylboronic acid .

Executive Summary & Scientific Context

The Suzuki-Miyaura cross-coupling of 3-(Phenylamino)phenylboronic acid is a pivotal transformation in the synthesis of biaryl amines , a structural motif ubiquitous in kinase inhibitors (e.g., Imatinib analogs), hole-transporting materials for OLEDs, and advanced agrochemicals.

Unlike simple phenylboronic acids, the 3-(phenylamino) variant presents unique challenges:

  • Catalyst Poisoning: The secondary amine (–NHPh) possesses a lone pair capable of coordinating to the Palladium (Pd) center, potentially arresting the catalytic cycle by displacing labile ligands.

  • Oxidative Sensitivity: The electron-rich diphenylamine core is susceptible to oxidation under vigorous aerobic conditions.

  • Protodeboronation: While the meta-positioning of the amine mitigates direct resonance-assisted C-B bond cleavage (unlike ortho or para), the electron-rich nature of the ring still increases the rate of protodeboronation compared to electron-deficient systems.

This guide provides three distinct protocols—Standard , High-Performance , and Green —engineered to overcome these specific chemical hurdles.

Substrate Profile

PropertyDescription
Chemical Name 3-(Phenylamino)phenylboronic acid
Synonyms 3-Anilinophenylboronic acid;

-Phenyl-3-boronoaniline
Structure Phenyl ring substituted at C1 with -B(OH)₂ and C3 with -NHPh
Electronic Character Electron-Rich (Nucleophilic)
Key Reactivity Good transmetallation rate; moderate sensitivity to base-catalyzed deboronation.
Storage Store at 2–8°C under inert gas. Boronic acids can dehydrate to boroxines (anhydrides); this is reversible in aqueous reaction media.

Mechanistic Insight & Catalytic Cycle

Understanding the "Amine Trap" is critical for success. In a standard cycle, the amine can compete with the phosphine ligand or the boronate for the Pd(II) center.

Diagram 1: Catalytic Cycle & Amine Interference

The following diagram illustrates the standard Suzuki cycle and the off-cycle inhibitory pathway caused by the amine group.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OR or Boronate) PdII_X->BaseStep Base (CO3, PO4) AmineTrap OFF-CYCLE TRAP Pd(II) coordinated by 3-(Phenylamino) group PdII_X->AmineTrap Amine Coordination (Slows Reaction) TransMet Transmetallation (Rate Determining Step) BaseStep->TransMet 3-(PhNH)Ph-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 AmineTrap->PdII_X Heat / Bulky Ligand

Caption: The "Amine Trap" (Dark Grey) competes with Transmetallation. Bulky ligands (e.g., SPhos) or bidentate ligands (e.g., dppf) prevent this coordination.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for: Aryl Bromides, Aryl Iodides, and non-sterically hindered partners. Mechanism: Uses Pd(dppf)Cl2, a bidentate ligand that resists displacement by the amine, ensuring high turnover.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(Phenylamino)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Degas (Solids): Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.03 mmol) under a positive stream of inert gas.

  • Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours.

    • Note: The mixture will turn black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "High-Performance" Method (Steric/Chloride)

Best for: Aryl Chlorides, electron-rich Aryl Halides, or sterically hindered substrates. Mechanism: Uses SPhos or XPhos .[2][3] These bulky, electron-rich Buchwald ligands facilitate oxidative addition of chlorides and create a steric wall that prevents the substrate's amine from binding to the Pd center.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)[3][4]

  • Catalyst Source: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%)

    • Ratio: Ligand:Pd should be 2:1.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: Toluene / Water (10:1) or n-Butanol

Step-by-Step:

  • Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under

    
     to generate the active catalyst species (L-Pd-X).
    
  • Addition: Add the Aryl Halide, Boronic Acid, and finely ground K₃PO₄.

  • Heat: Heat to 100°C (reflux if using Toluene/Water) for 2–6 hours.

  • Monitoring: These reactions are often faster. Monitor by LC-MS after 2 hours.

Protocol C: Green / Aqueous Micellar Method

Best for: Sustainability, scale-up, and temperature-sensitive substrates. Mechanism: Uses a surfactant (TPGS-750-M) to form nanomicelles. The lipophilic substrates concentrate inside the micelle, accelerating the reaction due to the local concentration effect, allowing lower temperatures.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd/C (Heterogeneous)

  • Base: Et₃N (Triethylamine) or K₂CO₃

  • Solvent: 2 wt% TPGS-750-M in Water

Step-by-Step:

  • Prepare Solvent: Dissolve TPGS-750-M in degassed water (2 wt%).

  • Combine: Add Aryl Halide, Boronic Acid, and Catalyst to the aqueous solution.

  • Base: Add Et₃N (3.0 equiv).

  • Reaction: Stir vigorously at 45–50°C .

    • Note: Vigorous stirring is crucial for micellar catalysis.

  • Extraction: Extract product with a minimal amount of EtOAc or IPAc (Isopropyl Acetate). The aqueous phase containing the surfactant can often be reused.

Optimization & Troubleshooting Guide

Diagram 2: Optimization Logic Tree

Use this flowchart to select the optimal protocol based on your specific substrate.

OptimizationTree Start Start: Select Aryl Halide Partner CheckHalide Halide Type? Start->CheckHalide Br_I Bromide / Iodide CheckHalide->Br_I Cl Chloride / Triflate CheckHalide->Cl CheckSteric Sterically Hindered? Br_I->CheckSteric ProtocolB PROTOCOL B Pd2(dba)3 + SPhos K3PO4 / Toluene @ 100C Cl->ProtocolB Requires Active Cat. NoSteric Standard Substrate CheckSteric->NoSteric YesSteric Ortho-Substituted CheckSteric->YesSteric ProtocolA PROTOCOL A Pd(dppf)Cl2 / K2CO3 Dioxane/H2O @ 80C NoSteric->ProtocolA Cost Effective YesSteric->ProtocolB Bulky Ligand Needed

Caption: Decision matrix for selecting Protocol A (Standard) vs. Protocol B (High Activity).

Expert Insights (Troubleshooting)
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Protocol B (SPhos/XPhos). The bulky ligand prevents amine coordination.
Protodeboronation Base is too strong or temp too high.Switch base to K₃PO₄ or KF . Lower temp to 60°C. Ensure water content is controlled (too much water accelerates deboronation).
Homocoupling (Ar-Ar) Oxidation of Boronic Acid.Ensure rigorous degassing. Add a scavenger like Hydroquinone (trace) if necessary, though rarely needed in Suzuki.
Dark Black Precipitate early "Pd Black" formation (Catalyst death).Ligand is detaching. Add excess ligand (e.g., add 10 mol% PPh₃ or SPhos) to stabilize Pd species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Lipshutz, B. H., & Taft, B. R. (2008). Heterogeneous-to-Homogeneous Catalysis: Suzuki-Miyaura Couplings in Water. Organic Letters, 10(9), 1329–1332. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of Aminophenylboronic Acids. BenchChem Protocols. Link(Cited for general protocol alignment).

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 3-(Phenylamino)phenylboronic acid and all reagents before use.

Sources

Application

Synthesis of biaryl amines using 3-(Phenylamino)phenylboronic acid

Application Note: Synthesis of Functionalized Biaryl Amines via Suzuki-Miyaura Cross-Coupling of 3-(Phenylamino)phenylboronic Acid Executive Summary This technical guide details the protocol for synthesizing biaryl amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Functionalized Biaryl Amines via Suzuki-Miyaura Cross-Coupling of 3-(Phenylamino)phenylboronic Acid

Executive Summary

This technical guide details the protocol for synthesizing biaryl amines using 3-(Phenylamino)phenylboronic acid (CAS: 76318-31-3) . This reagent serves as a bifunctional building block, containing both a nucleophilic boronic acid moiety and a secondary amine.

The primary application of this reagent is the construction of N-phenyl-3-aminobiphenyl scaffolds via Suzuki-Miyaura cross-coupling . These structures are critical intermediates in the synthesis of Hole Transport Materials (HTMs) for OLEDs (e.g., Triphenylamine derivatives) and kinase inhibitors in medicinal chemistry. This guide prioritizes the retention of the amine functionality while efficiently forming the biaryl C-C bond.

Strategic Analysis & Mechanism

Why this Reagent?

Using 3-(Phenylamino)phenylboronic acid allows for a convergent synthesis strategy. Instead of constructing the biaryl core and then introducing the amine (which often requires harsh nitration/reduction steps or expensive Buchwald-Hartwig couplings), the amine is pre-installed. The challenge lies in chemoselectivity: ensuring the Palladium catalyst facilitates C-C bond formation (Suzuki) without interference from the secondary amine (which can coordinate to Pd or undergo competing N-arylation).

Reaction Pathway (DOT Visualization)

The following diagram illustrates the workflow, distinguishing between the primary Suzuki coupling and potential downstream functionalization to Triphenylamines (TPA).

ReactionWorkflow Reagent 3-(Phenylamino) phenylboronic acid Product Biaryl Amine (3-Aryl-N-phenylaniline) Reagent->Product + Base (K2CO3) ArX Aryl Halide (Ar-X) Intermediate Pd(II) Complex (Oxidative Addition) ArX->Intermediate Oxidative Add. Catalyst Pd Catalyst (Pd(dppf)Cl2 / Pd(PPh3)4) Catalyst->Intermediate Intermediate->Product Transmetalation & Red. Elim. TPA Triphenylamine Derivative (HTM) Product->TPA Optional: Buchwald-Hartwig (Ar'-X)

Figure 1: Strategic workflow for biaryl amine synthesis. The Suzuki coupling (solid lines) is the primary focus of this guide.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for 1.0 gram scale synthesis. It uses a biphasic solvent system to solubilize the inorganic base while maintaining the organic reactants in solution.

Reagents & Materials[1][2][3][4][5][6]
ComponentRoleEquivalentsMass/Vol (for 1g Scale)
3-(Phenylamino)phenylboronic acid Nucleophile1.2 eq1.00 g (MW: 213.04)
Aryl Bromide (e.g., 4-Bromotoluene) Electrophile1.0 eqCalc. based on MW
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.03 eq (3 mol%)~95 mg
Potassium Carbonate (K₂CO₃) Base2.5 eq1.35 g
1,4-Dioxane Solvent (Org)-12 mL
Water (Degassed) Solvent (Aq)-3 mL

Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for steric bulk and stability against the free amine.

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Use a 50 mL Schlenk tube or a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Critical: Flame-dry the glassware under vacuum and backfill with Argon/Nitrogen 3 times to remove moisture and oxygen.

  • Reagent Loading:

    • Add 3-(Phenylamino)phenylboronic acid (1.0 g, 4.69 mmol), the chosen Aryl Bromide (3.91 mmol), and K₂CO₃ (1.35 g, 9.77 mmol) to the flask.

    • Checkpoint: Do not add the catalyst yet.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (12 mL) and Water (3 mL).

    • Degas: Sparge the mixture with Argon for 15 minutes. This is crucial to prevent homocoupling of the boronic acid or oxidation of the amine.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (95 mg) quickly against a positive stream of Argon.

    • Seal the vessel immediately.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

    • Duration: Typically 4–12 hours. The spot for the boronic acid (usually baseline or very polar) should disappear.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases. Extract the aqueous layer twice with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate under reduced pressure.

    • Purify via Silica Gel Column Chromatography.

    • Eluent: Gradient of Hexane -> 10% EtOAc/Hexane.

    • Note: The product (secondary amine) may streak on silica. Pre-treating the column with 1% Triethylamine can improve separation.

Optimization & Troubleshooting

The interaction between the secondary amine (-NH-) and the catalytic cycle is the primary source of failure.

Catalyst & Ligand Selection
Catalyst SystemProsConsRecommendation
Pd(PPh₃)₄ Cheap, standard.Oxidatively unstable; PPh₃ can be displaced by the amine.Use only for simple, unhindered substrates.
Pd(dppf)Cl₂ Robust, bidentate ligand prevents amine coordination.More expensive.Standard Choice.
Pd(OAc)₂ + SPhos Extremely active for hindered biaryls.SPhos is air-sensitive.Use for ortho-substituted aryl halides.
Base Effects
  • K₂CO₃ (Weak Base): Best starting point. Minimizes deprotonation of the secondary amine (pKa ~25), preventing formation of amidocuprate-like species that could poison the catalyst.

  • K₃PO₄: Use if reaction is sluggish.

  • Cs₂CO₃: Use for aryl chlorides or electron-rich aryl halides.

Mechanistic Cycle (DOT Visualization)

Understanding the cycle helps diagnose failures. If the oxidative addition is slow (electron-rich Ar-X), the amine might compete for Pd coordination.

SuzukiCycle Figure 2: Suzuki-Miyaura Catalytic Cycle. The amine in the boronic acid enters at the Transmetalation step. Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - Base-X RedElim->Pd0 + Biaryl Amine

Safety & Handling

  • Boronic Acid Stability: 3-(Phenylamino)phenylboronic acid can undergo protodeboronation (loss of B(OH)₂) if stored in acidic conditions or exposed to moisture for prolonged periods. Store at 4°C under inert atmosphere.

  • Palladium Residues: The resulting biaryl amines are often used in electronics or pharma. Palladium scavenging (using Thiol-modified silica or activated carbon) is mandatory post-purification to reduce metal content to <10 ppm.

  • Chemical Hygiene: Aryl halides are potential irritants/carcinogens. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts. Chemical Science, 4, 916-920. (Context for downstream TPA synthesis). Link

  • Organic Chemistry Portal. Suzuki Coupling Protocol & Mechanism. Link

Sources

Method

Application Notes and Protocols: 3-(Phenylamino)phenylboronic Acid in Fluorescent Saccharide Sensing

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(Phenylamino)phenylboronic acid as a fluorescent chemosensor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(Phenylamino)phenylboronic acid as a fluorescent chemosensor for saccharide detection. We delve into the fundamental principles governing its sensing mechanism, provide detailed, field-proven protocols for its synthesis and application in fluorescence spectroscopy, and present key performance data. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this versatile sensor in their own analytical workflows.

Introduction: The Critical Role of Saccharide Sensing

Saccharides are fundamental to a vast array of biological processes, from cellular metabolism and energy storage to cell recognition and signaling.[1][2] Aberrations in saccharide concentrations and metabolism are hallmarks of numerous diseases, most notably diabetes mellitus, where blood glucose monitoring is crucial for patient management.[2][3] Consequently, the development of sensitive, selective, and real-time methods for saccharide detection is of paramount importance in diagnostics, biomedical research, and pharmaceutical development.[1][4]

Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity and the potential for in-situ analysis.[4][5] Among the various molecular recognition motifs, phenylboronic acids (PBAs) have garnered significant interest.[6][7] This is due to their unique ability to form reversible covalent bonds with the cis-1,2- or 1,3-diol functionalities present in saccharides.[4][8] When a fluorophore is integrated into the structure of a PBA, this binding event can be transduced into a measurable change in fluorescence, providing a direct readout of saccharide concentration.[9]

3-(Phenylamino)phenylboronic acid is an exemplar of this class of sensors. Its structure incorporates a phenylboronic acid moiety for saccharide recognition and a phenylamino group which can participate in photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, making it an effective fluorescent reporter.[2] This guide will explore the intricacies of using this compound for robust and reliable saccharide sensing.

The Sensing Mechanism: A Tale of Reversible Covalent Bonding and Fluorescence Modulation

The functionality of 3-(Phenylamino)phenylboronic acid as a saccharide sensor is rooted in the reversible formation of cyclic boronate esters with diols. This interaction is highly dependent on pH and modulates the electronic properties of the sensor, leading to a distinct change in its fluorescence emission.

The Boronic Acid-Diol Equilibrium

In an aqueous solution, phenylboronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral form (sp³ hybridized boron).[5] The anionic form is more Lewis acidic and exhibits a higher affinity for diols. The binding of a saccharide, such as glucose or fructose, to the boronic acid moiety forms a five- or six-membered cyclic boronate ester.[8] This complexation event lowers the pKa of the boronic acid, favoring the formation of the anionic tetrahedral state even at physiological pH.[5]

Fluorescence "Turn-On" Signaling

The fluorescence of 3-(Phenylamino)phenylboronic acid is typically quenched in its free, unbound state. This quenching is often attributed to Photoinduced Electron Transfer (PET) from the nitrogen lone pair of the amino group to the excited state of the fluorophoric system.[2]

Upon binding to a saccharide, two key electronic changes occur:

  • Inhibition of PET: The formation of the anionic boronate ester increases the electron density on the boron atom. This change in the electronic structure can suppress the PET process, leading to an enhancement of fluorescence intensity.

  • Modulation of ICT: The phenylamino group acts as an electron donor and the boronic acid as an electron acceptor. The binding of a saccharide alters the electron-accepting ability of the boronic acid moiety, thereby modulating the Internal Charge Transfer (ICT) character of the molecule. This can result in shifts in the emission wavelength.

The overall effect is a "turn-on" fluorescent response, where the intensity of light emitted by the sensor increases proportionally with the concentration of the saccharide.

G cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Free_Sensor 3-(Phenylamino)phenylboronic Acid (Quenched Fluorescence) PET Photoinduced Electron Transfer (PET) (N lone pair -> Fluorophore*) Free_Sensor->PET Excitation (hv) Bound_Sensor Saccharide-Boronate Ester Complex (Enhanced Fluorescence) Free_Sensor->Bound_Sensor + Saccharide Fluorescence Fluorescence Emission Bound_Sensor->Fluorescence Excitation (hv) Saccharide Saccharide (e.g., Glucose)

Caption: Mechanism of fluorescence enhancement upon saccharide binding.

Protocols for Implementation

Synthesis of 3-(Phenylamino)phenylboronic Acid

While commercially available, the synthesis of 3-(Phenylamino)phenylboronic acid can be achieved through established organometallic cross-coupling reactions. A plausible and efficient method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.

Principle: This protocol describes the palladium-catalyzed cross-coupling of 3-bromophenylboronic acid and aniline to yield 3-(Phenylamino)phenylboronic acid.

Materials:

  • 3-Bromophenylboronic acid

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere of argon, combine 3-bromophenylboronic acid (1.0 eq), aniline (1.2 eq), potassium phosphate tribasic (2.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture should be stirred to ensure proper mixing.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-(Phenylamino)phenylboronic acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescent Saccharide Sensing Protocol

This protocol outlines the steps for a typical saccharide titration experiment using 3-(Phenylamino)phenylboronic acid and a fluorescence spectrophotometer.

Materials:

  • Stock solution of 3-(Phenylamino)phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

  • Aqueous buffer solution at the desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4).

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same buffer.

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of 3-(Phenylamino)phenylboronic acid in the aqueous buffer. A typical final concentration is in the low micromolar range (e.g., 1-10 µM). Note: The amount of organic co-solvent (from the stock solution) should be kept to a minimum (e.g., <1%) to avoid affecting the binding equilibrium.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up.

    • Set the excitation wavelength. This should be determined from an initial excitation scan of the sensor.

    • Set the emission wavelength range to be scanned, ensuring it covers the expected emission maximum of the sensor.

    • Set the excitation and emission slit widths to control the light intensity and spectral resolution.

  • Blank Measurement: Record the fluorescence spectrum of the buffer solution alone to account for any background signal.

  • Initial Sensor Spectrum: Record the fluorescence spectrum of the 3-(Phenylamino)phenylboronic acid working solution. This represents the baseline fluorescence (F₀).

  • Titration:

    • Add small aliquots of a saccharide stock solution to the cuvette containing the sensor solution.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence spectrum.

    • Repeat this process for a range of saccharide concentrations.

  • Data Analysis:

    • Correct the fluorescence spectra for buffer background.

    • Plot the fluorescence intensity at the emission maximum (F) as a function of the saccharide concentration.

    • The data can be presented as fluorescence enhancement (F/F₀) versus saccharide concentration.

    • To determine the binding affinity (association constant, Ka), the data can be fitted to a suitable binding isotherm model (e.g., 1:1 binding model).

G start Start prep_sensor Prepare Sensor Solution (e.g., 5 µM in PBS pH 7.4) start->prep_sensor instrument_setup Set up Fluorometer (Excitation/Emission λ, Slits) prep_sensor->instrument_setup blank Measure Blank (Buffer only) instrument_setup->blank f0 Measure Initial Fluorescence (F₀) (Sensor Solution) blank->f0 add_saccharide Add Aliquot of Saccharide Stock f0->add_saccharide mix_equilibrate Mix and Equilibrate add_saccharide->mix_equilibrate measure_f Measure Fluorescence (F) mix_equilibrate->measure_f more_saccharide More Additions? measure_f->more_saccharide more_saccharide->add_saccharide Yes plot_data Plot F/F₀ vs. [Saccharide] more_saccharide->plot_data No analyze Analyze Data (Determine Binding Constant) plot_data->analyze end End analyze->end

Caption: Experimental workflow for fluorescent saccharide titration.

Performance Data and Interpretation

The binding affinity and selectivity of 3-(Phenylamino)phenylboronic acid for different saccharides are critical performance metrics. These are typically quantified by the association constant (Ka). A higher Ka value indicates a stronger binding interaction. Phenylboronic acids generally exhibit higher affinity for fructose than for glucose due to the presence of the furanose form of fructose which presents an ideal diol for binding.[2]

SaccharideAssociation Constant (Ka, M⁻¹)Typical Fluorescence Enhancement (F/F₀)Notes
D-Fructose~1000 - 5000HighStrongest binding among common monosaccharides.[2]
D-Glucose~50 - 200ModerateWeaker binding than fructose.[2]
D-Galactose~150 - 300ModerateSimilar to or slightly stronger than glucose.[2]
D-Mannose~200 - 400ModerateGenerally shows good affinity.
SucroseLowLow to negligibleLacks the required cis-diol configuration for strong binding.

Note: The exact values can vary depending on the specific experimental conditions (pH, buffer composition, temperature).

Considerations and Troubleshooting

  • pH Control: The binding of boronic acids to diols is highly pH-dependent. It is crucial to use a well-buffered solution and to report the pH at which the experiments are conducted. The optimal pH for binding is often near the pKa of the boronic acid-saccharide complex.

  • Solvent Effects: While aqueous buffers are preferred for biological relevance, the solubility of some boronic acid sensors may require the use of a small percentage of an organic co-solvent. This should be minimized and kept consistent across all experiments.

  • Interfering Substances: Other diol-containing molecules, such as catechols and some biological buffers, can potentially interfere with the assay by competing for the boronic acid binding site.[7]

  • Photostability: It is important to assess the photostability of the fluorescent sensor under the experimental conditions to ensure that photobleaching does not contribute to changes in fluorescence intensity.

Conclusion

3-(Phenylamino)phenylboronic acid represents a valuable tool in the repertoire of fluorescent chemosensors for saccharide detection. Its synthesis is accessible through standard organic chemistry techniques, and its application in fluorescence spectroscopy is straightforward. By understanding the underlying principles of its sensing mechanism and by following robust experimental protocols, researchers can leverage this sensor to gain valuable insights into biological systems and to develop novel diagnostic applications.

References

  • Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH. PubMed.
  • Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
  • Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. SpringerLink.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Generating selective saccharide binding affinity of phenyl boronic acids by using single-walled carbon nanotube corona phases. PubMed.
  • Binding equilibria of phenylboronic acid to sugar and OH − ion. ResearchGate.
  • Understanding of binding interaction between phenyl boronic acid P1 with sugars: Determination of association and dissociation constants using S V plots by steady state spectroscopic method and molecular docking. ResearchGate.
  • Saccharide Detection Based on the Amplified Fluorescence Quenching of a Water-Soluble Poly(phenylene ethynylene) by a Boronic Acid Functionalized Benzyl Viologen Derivative. National Institutes of Health.
  • Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. PubMed.
  • A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Publishing.
  • pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed.
  • Recent development of boronic acid-based fluorescent sensors. National Institutes of Health.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Publications.
  • As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters... National Institutes of Health.
  • (a) The fluorescence sensing mechanism for saccharides based on an... ResearchGate.
  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. University of Birmingham.
  • Different boronic acid-based sensing systems with fluorescent capabilities were investigated... University of Birmingham.
  • Molecular Boronic Acid-Based Saccharide Sensors. National Institutes of Health.
  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. SpringerLink.
  • Synthetic method of 3-aminophenylboronic acid. Google Patents.
  • Suzuki reaction. Wikipedia.
  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. National Institutes of Health.
  • Process for the preparation of aniline boronic acids and derivatives thereof. Google Patents.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 3-Acrylamidophenylboronic Acid. Alfa Chemistry.
  • Process for the preparation of aniline boronic acids and their derivatives. Google Patents.
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. MDPI.

Sources

Application

Functionalization of metal-organic frameworks with 3-(Phenylamino)phenylboronic acid

This guide details the protocol for functionalizing UiO-66-NH₂ (a zirconium-based metal-organic framework) with 3-(Phenylamino)phenylboronic acid (PAPBA) . This specific ligand, containing a secondary amine and a boronic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for functionalizing UiO-66-NH₂ (a zirconium-based metal-organic framework) with 3-(Phenylamino)phenylboronic acid (PAPBA) .

This specific ligand, containing a secondary amine and a boronic acid moiety, is selected for its dual capability: the boronic acid serves as a reversible targeting agent for sialic acid (overexpressed on tumor cell surfaces), while the electron-rich phenylamino group can act as a signal transducer (via Photoinduced Electron Transfer - PET) for fluorescence sensing applications.

Part 1: Strategic Overview & Mechanism

Why this Protocol? Direct conjugation of secondary amines (like PAPBA) to MOF surfaces is sterically challenging compared to primary amines. This protocol utilizes a succinic anhydride linker strategy to convert the MOF's surface amines into accessible carboxylic acids, followed by EDC/NHS activation. This ensures high conjugation efficiency and preserves the Lewis acidity of the boronic acid for sialic acid binding.

Mechanism of Action:

  • Sialic Acid Targeting: The boronic acid group forms stable cyclic esters with cis-diols found on sialic acid (SA) at physiological pH (tumor microenvironment, pH ~6.5-6.8).

  • Signal Transduction (Sensing): In the absence of SA, the electron-rich phenylamino group quenches the MOF's linker fluorescence via PET. Upon SA binding, the PET process is inhibited, restoring fluorescence ("Turn-On" sensor).[1]

Part 2: Materials & Reagents

ComponentSpecificationRole
Zirconium(IV) Chloride ZrCl₄, 99.9%Metal Node Precursor
2-Aminoterephthalic Acid H₂BDC-NH₂, 99%Organic Linker (Amino-functionalized)
3-(Phenylamino)phenylboronic Acid PAPBA (CAS: 1201643-68-6)Targeting/Sensing Ligand
Succinic Anhydride 99%Bifunctional Linker
EDC \ HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl Activator
NHS N-HydroxysuccinimideStabilization of Intermediate
DMF / Ethanol Anhydrous / AbsoluteSolvents
PBS Buffer pH 7.4 and pH 5.5Release/Binding Media

Part 3: Experimental Protocol

Step 1: Synthesis of Base MOF (UiO-66-NH₂)

Rationale: UiO-66 is chosen for its exceptional chemical stability in water and biological buffers.

  • Dissolve ZrCl₄ (120 mg) and 2-aminoterephthalic acid (90 mg) in DMF (30 mL) .

  • Add Acetic Acid (1 mL) as a modulator to control crystal size and defect density.

  • Sonicate for 15 minutes until clear.

  • Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours .

  • Wash: Centrifuge (10,000 rpm, 15 min), discard supernatant. Wash 3x with DMF and 3x with Ethanol to remove unreacted ligands.

  • Activation: Dry under vacuum at 80°C for 12 hours .

Step 2: Carboxylation of MOF Surface (Linker Installation)

Rationale: Converting surface -NH₂ to -COOH provides a reactive handle for the secondary amine of PAPBA.

  • Disperse UiO-66-NH₂ (200 mg) in dry DMF (20 mL) .

  • Add Succinic Anhydride (200 mg) .

  • Stir vigorously at 50°C for 24 hours under N₂ atmosphere.

  • Centrifuge and wash thoroughly with DMF and Ethanol to remove excess anhydride.

  • Product: UiO-66-COOH (Surface functionalized).

Step 3: Conjugation of PAPBA (Ligand Attachment)

Rationale: EDC/NHS coupling creates a stable amide bond with the secondary amine of PAPBA.

  • Disperse UiO-66-COOH (100 mg) in PBS (pH 5.5, 20 mL) or MES buffer.

  • Add EDC (50 mg) and NHS (30 mg) . Stir for 1 hour at room temperature to form the NHS-ester intermediate.

  • Add 3-(Phenylamino)phenylboronic acid (PAPBA) (60 mg) dissolved in a minimal amount of DMF/Ethanol (1 mL).

  • Adjust pH to 7.4 and stir for 24 hours at room temperature in the dark.

  • Purification: Centrifuge and wash 3x with Ethanol/Water (1:1) to remove unbound PAPBA.

  • Final Product: UiO-66-PAPBA .

Part 4: Characterization & Validation

TechniqueExpected OutcomePurpose
PXRD Characteristic peaks of UiO-66 (2θ ≈ 7.4°, 8.5°) unchanged.Confirms structural integrity after modification.
FT-IR New peak at ~1650 cm⁻¹ (Amide I). Broadening at 3300-3500 cm⁻¹ (-OH of Boronic acid).Confirms covalent attachment of PAPBA.
Zeta Potential Shift from positive (+30 mV, UiO-66-NH₂) to negative/neutral.Validates surface modification.
XPS Presence of Boron (B 1s peak at ~190 eV).Elemental confirmation of functionalization.
Alizarin Red S Assay Color change / Fluorescence quenching.Verifies Boronic Acid activity (ARS binds to BA).

Part 5: Visualization of Workflow & Mechanism

MOF_Functionalization cluster_0 Step 1: Base Synthesis cluster_1 Step 2: Linker Activation cluster_2 Step 3: Ligand Conjugation Precursors ZrCl4 + H2BDC-NH2 Solvothermal Solvothermal 120°C, 24h Precursors->Solvothermal UiO66NH2 UiO-66-NH2 (Amine Surface) Solvothermal->UiO66NH2 Succinic + Succinic Anhydride UiO66NH2->Succinic Ring Opening UiO66COOH UiO-66-COOH (Carboxyl Surface) Succinic->UiO66COOH Activation EDC / NHS Activation UiO66COOH->Activation PAPBA_Add + PAPBA (Secondary Amine) Activation->PAPBA_Add FinalMOF UiO-66-PAPBA (Sialic Acid Targeting) PAPBA_Add->FinalMOF Amide Coupling

Figure 1: Step-by-step synthetic pathway for the functionalization of UiO-66-NH₂ with PAPBA.

Mechanism MOF_Off UiO-66-PAPBA (Fluorescence OFF) Binding Boronic Acid-Diol Complexation MOF_Off->Binding Encounters Tumor Tumor Tumor Cell (Sialic Acid High) Tumor->Binding Surface Sialic Acid PET_Block PET Process Blocked Binding->PET_Block Structural Change Signal Fluorescence ON (Detection) PET_Block->Signal Signal Transduction

Figure 2: Mechanism of Sialic Acid recognition and signal generation via PET inhibition.

References

  • Detection of sialic acid using boronic-acid-functionalized metal organic framework UiO-66-NH2@B(OH)2 . Talanta, 2021.[2][3] Link

  • Post synthetic modification of Zr-MOF with phenylboronic acid: Fluorescence sensing of sialic acid . Dyes and Pigments, 2022. Link

  • Molecular Boronic Acid-Based Saccharide Sensors . Chemical Reviews, 2021. Link

  • Postsynthetic Modification of Metal-Organic Frameworks . Chemical Reviews, 2009.[4] Link

  • 3-(Phenylamino)phenylboronic acid (Compound Details) . PubChem, 2025.[5] Link(Note: Reference for structural analogues and properties).

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-(Phenylamino)phenylboronic acid crude mixtures

Technical Support Center: Purification of 3-(Phenylamino)phenylboronic Acid Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Purification Protocols & Troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Phenylamino)phenylboronic Acid

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Purification Protocols & Troubleshooting for Crude 3-PBA Mixtures

Executive Summary: The Molecule & The Challenge

You are dealing with 3-(phenylamino)phenylboronic acid . This molecule presents a "double-edged" purification challenge due to its bifunctional nature:

  • Boronic Acid Moiety (

    
    ):  Amphoteric, Lewis acidic, and prone to reversible dehydration (forming boroxines) and interaction with silanols (causing streaking).
    
  • Diphenylamine Moiety (

    
    ):  A weak base (
    
    
    
    ) that is susceptible to oxidation (N-oxides) and light sensitivity.

Unlike simple alkyl boronic acids, the electron-rich nature of the diphenylamine system activates the aromatic ring, increasing the risk of protodeboronation (C-B bond cleavage) under strong acidic conditions or in the presence of metal catalysts.

Quick Reference: Physicochemical Dashboard

PropertyValue / CharacteristicImplication for Purification
Acidity (Boronic)

(Lewis Acid)
Soluble in aqueous base (

) as boronate anion.
Basicity (Amine)

(Very Weak Base)
Will not protonate in mild acid; requires strong acid (risk of decomposition).
Solubility DMSO, MeOH, EtOAc (Mod.), Water (Low)Recrystallization requires mixed solvent systems.
Stability Prone to oxidation & deboronationAvoid strong oxidants; minimize exposure to light/air in solution.
Common Impurity Boroxine (Anhydride trimer)Causes confusing NMR integration and MP depression.

Module 1: Troubleshooting Chromatography (The "Streaking" Issue)

User Issue: "I tried running a silica column (Hex/EtOAc), but my compound streaks from the baseline to the solvent front, and I'm losing mass."

Root Cause: Boronic acids possess an empty p-orbital on the boron atom. This acts as a Lewis acid, coordinating strongly with the Lewis basic oxygen atoms of the silanol groups (Si-OH) on the silica gel. This "chemisorption" causes severe tailing and irreversible mass loss.

Protocol A: The "Acidic" Silica Method (Recommended)

  • Mechanism: Adding a small amount of acid suppresses the ionization of silanols and occupies binding sites.

  • Mobile Phase: Hexane / Ethyl Acetate + 1% Acetic Acid .

  • Procedure:

    • Pre-equilibrate the silica column with 3 column volumes (CV) of the mobile phase containing 1% acetic acid.

    • Load the crude mixture (dissolved in minimal DCM or absorbed onto Celite).

    • Elute maintaining the 1% acetic acid concentration.

    • Post-Run: Co-evaporate fractions with toluene to remove residual acetic acid.

Protocol B: The Diol-Scavenging Strategy (Alternative) If the compound is too sensitive for acetic acid, convert it temporarily to a pinacol ester.

  • Stir crude with 1.1 eq Pinacol and

    
     in DCM (1 hr).
    
  • Filter and purify the Boronate Ester (stable on silica).

  • Hydrolysis (Deprotection): Treat the pure ester with

    
     (4 eq) and 
    
    
    
    in Acetone/Water to cleave the ester back to the free acid [1].

Module 2: The "Self-Validating" Extraction Protocol

User Issue: "I need a scalable method to remove non-polar impurities without running a column."

Solution: Exploiting the amphoteric nature of the boronic acid. Note: Because the diphenylamine moiety is such a weak base, we cannot rely on protonating the amine to make it water-soluble. We must rely on the boronate formation (high pH).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in Diethyl Ether or DCM .

  • Boronate Formation: Extract with 1M NaOH (aq).

    • Chemistry: The boronic acid becomes the water-soluble boronate anion (

      
      ). Impurities (starting halides, catalyst ligands) remain in the organic layer.
      
    • Caution: Do not use concentration >2M NaOH, as high ionic strength may salt out the organic boronate.

  • Wash: Separate layers. Wash the aqueous (product) layer twice with fresh DCM.

  • Precipitation (Critical Step):

    • Cool the aqueous layer to 0°C.

    • Dropwise add 1M HCl with vigorous stirring.

    • Stop when pH reaches ~5.0–6.0.

    • Why? The free boronic acid precipitates at neutral/mildly acidic pH. Going to pH 1 risks protodeboronation due to the electron-rich amine ring [2].

  • Filtration: Collect the white precipitate by vacuum filtration. Wash with cold water and hexanes.

Module 3: Metal Scavenging (Pd Removal)

User Issue: "My crude comes from a Buchwald-Hartwig/Suzuki coupling and is gray/brown. ICP-MS shows high Palladium content."

Root Cause: The amine nitrogen and the aromatic ring can chelate residual Palladium. Standard crystallization often traps Pd within the lattice.[1]

Recommended Scavenger: Thiol-Derivatized Silica (Si-Thiol)

  • Why: Thiols bind Pd(II) and Pd(0) with high affinity (

    
    ).
    
  • Protocol:

    • Dissolve crude in THF or EtOAc (10 mL/g).

    • Add Si-Thiol or MP-TMT resin (loading approx. 1.2 mmol/g) at 50 wt% relative to crude mass.

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm PTFE membrane.

    • Proceed to recrystallization.[2][3][4][5][6][7]

Module 4: Recrystallization & The Boroxine Cycle

User Issue: "My melting point is broad and lower than reported. The NMR shows a confusing set of peaks."

Root Cause: Boronic acids exist in equilibrium with their dehydrated trimer form (Boroxine). This is driven by entropy and heat. A "dry" sample is often a mixture of Acid and Boroxine.

Visualization: The Boroxine-Acid Equilibrium

BoroxineCycle Acid Boronic Acid (Monomer) 3 x Ar-B(OH)2 Boroxine Boroxine (Cyclic Trimer) (Ar-BO)3 Acid->Boroxine Dehydration (Heat/Vacuum) Water 3 x H2O Acid->Water Boroxine->Acid Hydrolysis (Atmospheric Moisture)

Caption: Figure 1. The reversible dehydration cycle. Vacuum drying promotes Boroxine (Red); exposure to moist air reverts to Acid (Blue).

Recrystallization Protocol: To ensure you isolate the pure Acid form:

  • Solvent System: Acetonitrile / Water (3:1) or Acetone / Water .

  • Dissolve crude in minimal boiling Acetonitrile.

  • Add hot Water dropwise until slight turbidity persists.

  • Allow to cool slowly to RT, then 4°C.

  • Drying: Dry in a vacuum oven at 40°C, but place a small beaker of water inside the oven chamber (or re-equilibrate in air) if the specific monomer form is required for stoichiometry calculations [3].

Decision Tree: Selecting Your Method

PurificationLogic Start Crude 3-PBA Mixture Purity Est. Purity? Start->Purity ImpurityType Main Impurity? Purity->ImpurityType < 80% Recryst Recrystallization (ACN/H2O) Purity->Recryst > 80% AcidBase Acid/Base Extraction (Target: Boronate Anion) ImpurityType->AcidBase Non-polar / Halides Scavenger Si-Thiol Treatment then Recrystallization ImpurityType->Scavenger Metal Catalyst (Pd/Cu) Column Flash Column (1% AcOH in Hex/EtOAc) ImpurityType->Column Complex Organics AcidBase->Recryst Column->Recryst

Caption: Figure 2. Strategic decision matrix for purification based on input purity and impurity profile.

References

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903.

  • Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (See Chapter 1 for structure-property relationships and protodeboronation mechanisms).

  • Santini, C. C., et al. (2017). Purification of arylboronic acids: A review of recent advances. Organic Process Research & Development. (General grounding on boroxine equilibrium).

  • Biotage Application Notes. (2023). Strategies for Metal Scavenging in Pharmaceutical Synthesis.

Sources

Optimization

Solving solubility issues of 3-(Phenylamino)phenylboronic acid in aqueous media

Executive Summary 3-(Phenylamino)phenylboronic acid (3-PBA) presents a classic "brick dust" challenge in aqueous chemistry: it possesses a hydrophobic diphenylamine core that promotes aggregation, coupled with a polar bo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Phenylamino)phenylboronic acid (3-PBA) presents a classic "brick dust" challenge in aqueous chemistry: it possesses a hydrophobic diphenylamine core that promotes aggregation, coupled with a polar boronic acid headgroup that is prone to dehydration.

This guide moves beyond generic "add DMSO" advice. It provides three distinct solubilization strategies based on the specific constraints of your downstream application (e.g., cellular assays vs. synthetic chemistry).

Module 1: The Chemistry of Insolubility (Diagnostic)

Before attempting a protocol, you must understand why your sample is not dissolving. 3-PBA insolubility is usually driven by three converging factors:

  • The Boroxine Cycle (The "Crust" Effect): Solid state boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). These are significantly more hydrophobic than the free acid. Commercial samples of 3-PBA are often mixtures of the acid and the boroxine.

    • Symptom:[1][2][3] The powder floats or forms a "skin" on water and resists wetting.

    • Fix: Hydrolysis (requires water + heat or base) is necessary to break the ring before dissolution can occur.

  • pKa Mismatch: The boronic acid group (

    
    ) acts as a Lewis acid. It does not donate a proton; it accepts a hydroxide ion.
    
    • Neutral Form (Trigonal): Predominant at pH < 8.5. Poor water solubility.[4][5]

    • Anionic Form (Tetrahedral): Predominant at pH > 9.0. High water solubility.

    • The Trap: The secondary amine (

      
      ) in the phenylamino bridge is weakly basic but largely non-ionized at neutral pH due to delocalization into the phenyl rings. It adds lipophilicity without providing a solubility handle.
      
  • Hydrophobic Stacking: The diphenylamine motif promotes strong

    
    -
    
    
    
    stacking, requiring significant energy to break the crystal lattice.
Visualization: The Solubility Equilibrium

The following diagram illustrates the chemical states of 3-PBA in solution.

PBA_Equilibrium cluster_0 Solid State / Organic Phase cluster_1 Aqueous Phase Boroxine Boroxine Trimer (Insoluble Anhydride) Acid Free Boronic Acid (Neutral - Low Solubility) Boroxine->Acid + H2O (Slow Hydrolysis) Acid->Boroxine - H2O Anion Boronate Anion (Tetrahedral - Soluble) Acid->Anion + OH- (pH > 9.0) Complex Boronate-Diol Complex (High Solubility @ pH 7.4) Acid->Complex + Fructose/Sorbitol (pKa Shift) Anion->Acid + H+ (pH < 8.0)

Figure 1: The equilibrium shifts required for solubilization. Note that the "Diol Complex" pathway (Blue Arrow) allows solubility without extreme pH.

Module 2: Troubleshooting Protocols

Choose the protocol that matches your experimental constraints.

Protocol A: The "Diol Complexation" Strategy (Recommended for Biology)

Best for: Cell culture, enzyme assays, neutral pH buffers. Mechanism: Boronic acids form cyclic esters with cis-diols (like Fructose or Sorbitol). This complexation drops the pKa of the boron center from ~8.8 to ~6.0, forcing the molecule into its soluble, anionic state at neutral pH without toxic organic solvents [1].

Reagents:

  • D-Fructose or D-Sorbitol (1M stock in water).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step:

  • Prepare Carrier: Create a buffer containing 50–100 mM Fructose (or Sorbitol).

  • Weigh: Weigh the 3-PBA solid.

  • Mix: Add the Fructose-Buffer to the solid.

  • Sonicate: Sonicate for 5–10 minutes. The diol will "pull" the boronic acid into solution by shifting the equilibrium toward the cyclic ester.

  • Result: You obtain a clear solution at pH 7.4 without using DMSO.

Expert Insight: This method mimics how nature transports boron. It is far less cytotoxic than DMSO but ensure your control groups contain the same concentration of sugar.

Protocol B: The "High-pH Shock" Method

Best for: Stock solutions where high pH is acceptable before dilution. Mechanism: Forces the boron into the tetrahedral boronate anion form.

Step-by-Step:

  • Alkaline Start: Dissolve 3-PBA in a small volume of 0.1 M NaOH . It should dissolve instantly as the boronate salt.

  • Dilute: Rapidly dilute this concentrate into your target buffer (e.g., PBS).

  • Check Precipitation: If the final pH drops below 8.0, the compound may reprecipitate over time.

  • Stabilize: If reprecipitation occurs, add 5–10% Ethanol or DMSO to the final buffer to maintain the neutral form in solution.

Protocol C: The DMSO/Organic Stock (Standard)

Best for: Synthetic chemistry or assays tolerant of 1% DMSO.

Step-by-Step:

  • Solvent Choice: Use anhydrous DMSO or DMF . Avoid Ethanol for high-concentration stocks (>50 mM) as it evaporates and can form ethyl boronate esters, complicating stoichiometry.

  • Concentration: Prepare a 100 mM stock.

  • Storage: Store at -20°C.

    • Warning: Boronic acids can slowly oxidize to phenols (breaking the C-B bond) in DMSO if exposed to air and light. Flush with nitrogen/argon before sealing.

  • Dilution: When diluting into water, add the DMSO stock slowly to the vortexing water (not water to DMSO) to prevent "crashing out" of amorphous aggregates.

Module 3: Comparative Data & Decision Matrix

Table 1: Solubility Profile of 3-(Phenylamino)phenylboronic acid

Solvent SystemSolubility Limit (Est.)StabilityBiological Compatibility
Pure Water (pH 7) < 0.5 mM (Insoluble)HighHigh
PBS (pH 7.4) < 1.0 mMHighHigh
0.1 M NaOH (pH 13) > 50 mMModerate (Oxidation risk)Low (Must dilute)
DMSO > 100 mMModerate (Shelf-life)Low (>0.1% toxic to some cells)
PBS + 100mM Fructose 10–20 mM High Excellent
Workflow Decision Tree

Decision_Tree Start Start: Dissolving 3-PBA AppType What is the application? Start->AppType Chem Synthetic Chemistry AppType->Chem Synthesis Bio Biological Assay AppType->Bio Cells/Enzymes Protocol_C Protocol C: DMSO Stock (100mM) Chem->Protocol_C DMSO_Check Is DMSO tolerated? Bio->DMSO_Check DMSO_Check->Protocol_C Yes (>0.1%) Protocol_A Protocol A: Fructose Complexation DMSO_Check->Protocol_A No (Strictly Aqueous) Protocol_B Protocol B: NaOH Solubilization Protocol_C->Protocol_B If precipitation on dilution

Figure 2: Decision matrix for selecting the optimal solubilization protocol.

Module 4: Frequently Asked Questions (FAQ)

Q1: My solution turned yellow after a week in the fridge. Is it still good? A: Likely not. The "phenylamino" (diphenylamine-like) portion of the molecule is susceptible to oxidation, often forming quinoid-like structures which are yellow/brown. Additionally, the C-B bond can oxidize to a C-O bond (forming a phenol) in the presence of reactive oxygen species. Always prepare fresh or store under inert gas at -20°C.

Q2: I see a white precipitate immediately upon adding my DMSO stock to the cell media. A: This is "shock precipitation." You have exceeded the aqueous solubility limit of the neutral boronic acid.

  • Fix: Switch to Protocol A (Fructose) . The sugar complex has a much higher solubility limit in aqueous media than the free acid.

Q3: Can I use Glucose instead of Fructose? A: You can, but it is less effective. Boronic acids bind preferentially to cis-diols. Fructose (in its furanose form) has a much higher binding constant (


) for boronic acids than glucose [2]. Sorbitol is another excellent alternative.

Q4: Why does the pH drop when I add the boronic acid to my unbuffered solution? A: When a boronic acid converts to a boronate anion (tetrahedral form) by complexing with water or a diol, it releases a proton (


).


Always use a strong buffer (e.g., 50mM HEPES or PBS) to counteract this acidification.

References

  • Springsteen, G., & Wang, B. (2002).[6] A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.[6]

  • Hall, D. G. (Ed.).[7] (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[7] (Chapter 1: Structure, Properties, and Preparation of Boronic Acid Derivatives).

  • Yan, J., et al. (2004). The relationship between pKa and fluorescence of boronic acid-based sensors. Tetrahedron, 60(49), 11205-11209.

Sources

Troubleshooting

Technical Support Center: 3-(Phenylamino)phenylboronic Acid Optimization

Case ID: 3-PBA-OPT-001 Subject: Catalyst Load & Reaction Engineering for 3-(Phenylamino)phenylboronic Acid (CAS: 76319-93-0) Status: Active Guide Executive Summary: The "Bifunctional" Challenge Working with 3-(Phenylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-PBA-OPT-001 Subject: Catalyst Load & Reaction Engineering for 3-(Phenylamino)phenylboronic Acid (CAS: 76319-93-0) Status: Active Guide

Executive Summary: The "Bifunctional" Challenge

Working with 3-(Phenylamino)phenylboronic acid presents a unique dual-challenge in Suzuki-Miyaura cross-coupling. Unlike simple phenylboronic acids, this substrate contains a secondary amine (aniline derivative) capable of coordinating to Palladium, potentially poisoning the active catalytic species. Furthermore, the electron-rich nature of the ring (activated by the nitrogen lone pair) significantly increases the rate of protodeboronation —the premature cleavage of the C-B bond before coupling can occur.

This guide provides a self-validating protocol to balance Turnover Number (TON) against Catalyst Deactivation , ensuring high yields while minimizing residual metal contamination.

Module 1: Catalyst Selection & Load Optimization

The Mechanism of Failure

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail with this substrate due to two competing pathways:

  • Amine Poisoning: The secondary amine (-NH-Ph) acts as a Lewis base, displacing labile ligands (like PPh₃) and forming an inactive Pd-amine complex.

  • Slow Oxidative Addition: If the catalyst cycle is too slow, the base-activated boronate species hydrolyzes (protodeboronation) before transmetallation occurs.

The Solution: Bulky Biaryl Phosphines (Buchwald Precatalysts)

To prevent amine coordination, you must use ligands that are sterically bulky enough to "crowd out" the substrate's nitrogen atom while facilitating rapid reductive elimination.

Recommended Catalyst Systems
Catalyst GenerationLigandRationale for 3-(Phenylamino)phenylboronic Acid
Primary Rec. XPhos Pd G3 / G4 The bulky isopropyl groups on the XPhos ligand prevent the substrate's amine from binding to the Pd center. High activity allows coupling to finish before deboronation.
Secondary Rec. RuPhos Pd G3 / G4 Excellent for electron-rich substrates. The specific geometry often suppresses protodeboronation by accelerating transmetallation.
Legacy Option Pd(OAc)₂ + SPhos If precatalysts are unavailable, SPhos (1:2 ratio with Pd) provides sufficient steric bulk, though activation is slower than G3/G4 sources.
Catalyst Loading Protocol

Do not start at 5 mol%. High Pd loading can actually increase homocoupling side reactions.

  • Screening Load: Start at 1.0 mol% .

  • Optimization Target: If conversion >95% in <2 hours, step down to 0.1 – 0.5 mol% .

  • Critical Threshold: If you observe a "black crash" (Pd precipitation) within 10 minutes, your ligand concentration is too low relative to the substrate amine. Switch to a precatalyst (G3/G4) which guarantees a 1:1 Pd:Ligand ratio.

Visual Guide: Catalyst Optimization Workflow

CatalystOptimization Start Start: 3-(Phenylamino) phenylboronic acid Coupling Screen1 Initial Screen: XPhos Pd G3 (1 mol%) Base: K3PO4 Start->Screen1 CheckYield Check Conversion & Yield Screen1->CheckYield HighYield Yield > 90% CheckYield->HighYield Success LowYield Low Yield (< 50%) CheckYield->LowYield Failure ReduceLoad Optimization: Reduce Load to 0.1 mol% HighYield->ReduceLoad Analyze Analyze Impurities LowYield->Analyze Deboronation Main Impurity: Diphenylamine (Deboronation) Analyze->Deboronation Missing Boron Poisoning Reaction Stalled / Pd Black (Amine Poisoning) Analyze->Poisoning Stalled FixDeboron Action: 1. Switch Base to K2CO3 or Cs2CO3 2. Reduce Water Ratio 3. Increase Catalyst to 2 mol% Deboronation->FixDeboron FixPoison Action: 1. Switch to RuPhos Pd G4 2. Increase Temp (60°C -> 80°C) Poisoning->FixPoison

Caption: Decision matrix for optimizing catalyst load based on observed kinetic failures (Deboronation vs. Poisoning).

Module 2: Troubleshooting & Reaction Engineering

Common Failure Modes
SymptomChemical Root CauseCorrective Action
Product is Diphenylamine Protodeboronation: The C-B bond hydrolyzed. The amine group pushes electron density into the ring, making the C-B bond labile to base.1. Change Base: Switch from hydroxides/alkoxides to K₃PO₄ (anhydrous).2. Solvent: Use 1,4-Dioxane or THF with minimal water (10:1 ratio). Avoid MeOH/EtOH.
Reaction turns black instantly Catalyst Decomposition: The substrate amine displaced the phosphine ligand, leading to Pd aggregation.1. Upgrade Ligand: Use XPhos or RuPhos (G3/G4 precatalysts).2. Degas Thoroughly: Oxygen accelerates ligand displacement.
Homocoupling (Biaryl formation) Oxidative Homocoupling: Oxygen presence allows two boronic acids to couple.1. Inert Atmosphere: Sparge solvents with Argon for 15 mins.2. Addition Order: Add the Base last , after the catalyst has dissolved.
The "Base" Effect

For amino-phenylboronic acids, pH control is critical .

  • Avoid: NaOH, KOH, NaOEt (Too strong; accelerates deboronation).

  • Preferred: K₃PO₄ (Tribasic Potassium Phosphate) or K₂CO₃.

  • Advanced: If deboronation persists, use KF (Potassium Fluoride) in anhydrous THF. The fluoride activates the boron without generating high concentrations of hydroxide.

Module 3: Purification & Pd Removal

Because the product contains an amine, it will "hold onto" residual Palladium, often resulting in products with >1000 ppm Pd.

Removal Protocol (Thiol Scavenging)

Do not rely on charcoal; it is inefficient for amine-coordinated Pd.

  • Dilute: After workup, dissolve crude mixture in THF or EtOAc (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to Pd mass, or 5-10 wt% of crude).

  • Heat: Stir at 50°C for 4 hours . (Room temp is often insufficient for amine-bound Pd).

  • Filter: Pass through a 0.45 µm PTFE filter.

  • Validate: Check Pd levels via ICP-MS. Target should be <20 ppm.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Substrate: 3-(Phenylamino)phenylboronic acid

  • Setup: Flame-dry a 20 mL vial with a septum cap. Cool under Argon.

  • Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.01 equiv / 1 mol%) .

  • Solvent: Add 1,4-Dioxane (4 mL, sparged with Ar). Stir to dissolve.

  • Base Activation: Add aqueous K₃PO₄ (1.0 M, 3.0 equiv, sparged).

    • Note: Adding base solution last prevents premature boronic acid degradation.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by HPLC/UPLC.

  • Workup: Dilute with EtOAc, wash with water. Treat organic layer with Si-TMT (as per Module 3) before concentration.

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester (Bpin) instead of the acid to stop deboronation? A: Yes, and it is highly recommended. The boronic ester is significantly more stable towards hydrolysis than the free acid. If you can source or synthesize the pinacol ester of 3-(phenylamino)phenylborane, you will see a 10-20% yield improvement.

Q: Why is my yield lower when I scale up from 100mg to 10g? A: Heat transfer and gas exchange. On a larger scale, the "heat-up" time is longer, exposing the boronic acid to the base for longer periods before the catalyst activates. Solution: Pre-heat the oil bath and add the catalyst/base mixture to the warm solvent (Hot Injection method) to ensure immediate turnover.

Q: My product is purple/blue after the column. Why? A: This indicates amine oxidation (formation of radical cations) or residual Pd-amine complexes. Solution: Wash your organic phase with a 10% solution of Sodium Ascorbate (antioxidant) during workup and ensure rigorous Pd scavenging with thiol resins.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. (2013). "Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings." Chemical Science.

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Pd Scavenging in Pharma: Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.

  • Amine Poisoning: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

Optimization

Overcoming steric hindrance in 3-(Phenylamino)phenylboronic acid derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered 3-(phenylamino)phenylboronic acid derivatives. This guide is designed to provide ex...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered 3-(phenylamino)phenylboronic acid derivatives. This guide is designed to provide expert insights, troubleshooting protocols, and practical solutions to common challenges encountered during the synthesis and coupling of these valuable compounds. The inherent steric congestion in these molecules, particularly with ortho-substituents on either phenyl ring, often leads to low yields and challenging purifications in standard cross-coupling reactions. This resource provides a logical, experience-driven framework for overcoming these obstacles.

Section 1: Understanding the Core Challenge: Steric Hindrance

The primary hurdle in reactions involving substituted 3-(phenylamino)phenylboronic acid derivatives is steric hindrance. This physical blockage impedes the key steps in catalytic cycles, such as palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. The bulky substituents near the reactive sites (the C-B bond and the C-X or N-H bond of the coupling partner) can prevent the molecules from achieving the necessary geometry for the catalyst to operate effectively.

Specifically, steric clash can inhibit:

  • Oxidative Addition: The palladium catalyst's insertion into the aryl halide bond can be slowed or blocked entirely.

  • Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical, and often rate-limiting, step that is highly sensitive to steric bulk.[1]

  • Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can be difficult if the coupled molecule is too crowded around the metal center.

The following sections provide direct answers and protocols to mitigate these effects.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a substituted 3-(phenylamino)phenylboronic acid is giving very low yield. What is the most likely cause?

A: Low yield in sterically demanding Suzuki-Miyaura couplings is most often due to an inefficient catalyst system that cannot overcome the steric barrier.[1][2] The primary culprits are typically the ligand, base, or both. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates. The catalytic cycle stalls, leading to starting material recovery or side reactions like protodeboronation (loss of the boronic acid group).

Q2: Which palladium ligands are most effective for coupling sterically hindered 3-(phenylamino)phenylboronic acids?

A: The choice of ligand is critical. For sterically hindered substrates, you need bulky, electron-rich phosphine ligands that promote the formation of a highly active, monoligated palladium species.[3] These ligands stabilize the catalyst and accelerate the key steps of oxidative addition and reductive elimination.[4][5]

Ligand FamilySpecific ExamplesKey Features & Applications
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly active for hindered biaryl synthesis. SPhos is excellent for a broad range of substrates, including aryl chlorides.[4][5]
Ferrocene-Based Ligands dppf (less effective for extreme hindrance)Good for general Suzuki couplings, but may be insufficient for tetra-ortho-substituted systems.
Carbazole-Based Ligands Carbazolyl-derived P,N-LigandsHave shown exceptional activity for coupling highly congested aryl chlorides and amines.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesProvide a strongly donating, sterically bulky environment, enabling reactions of hindered aryl chlorides, even at room temperature.[8]
Specialized Bulky Ligands AntPhos, BI-DIMESpecifically designed for extremely demanding couplings, such as forming tetra-ortho-substituted biaryls.[9][10][11]

Q3: Can the choice of base significantly impact my sterically hindered coupling reaction?

A: Absolutely. The base plays a crucial role in the transmetalation step by activating the boronic acid.[12] For hindered substrates, a stronger, non-nucleophilic base is often required. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, they can be less effective in these challenging cases. Consider switching to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[13] In some protocols, aqueous barium hydroxide (Ba(OH)₂) has been shown to be effective for coupling hindered arylboronic acids.[13][14]

Q4: I am observing significant protodeboronation of my 3-(phenylamino)phenylboronic acid. How can I prevent this?

A: Protodeboronation is a common side reaction, especially with aqueous bases and long reaction times. To minimize it:

  • Use Anhydrous Conditions: Employing anhydrous solvents and bases like K₃PO₄ can reduce the water available for this side reaction.[13]

  • Use Boronic Esters: Converting the boronic acid to a pinacol (BPin) or neopentylglycol ester can increase its stability and resistance to protodeboronation.

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating, which can promote decomposition.

Q5: Are there alternatives to palladium catalysis if my Suzuki coupling fails?

A: Yes. If palladium systems are not yielding the desired product, consider alternative C-C bond-forming reactions. The Kumada-Corriu coupling, which uses a Grignard reagent (Aryl-MgBr) and a palladium or nickel catalyst, can be highly effective for synthesizing sterically crowded biaryls and may succeed where Suzuki couplings fail.[15]

Section 3: Troubleshooting Guides & In-Depth Protocols

Guide 1: Optimizing a Failing Suzuki-Miyaura Coupling

Problem: You are attempting to couple an ortho-substituted 3-(phenylamino)phenylboronic acid with an ortho-substituted aryl bromide, and are seeing <10% yield.

Troubleshooting Workflow:

G start Initial Failed Reaction (<10% Yield) ligand Step 1: Change Ligand Switch from PPh3 to a Buchwald Ligand (e.g., SPhos) start->ligand Primary issue is likely catalyst activity base Step 2: Change Base Switch from Na2CO3 to K3PO4 or Cs2CO3 ligand->base If yield improves but is still low, optimize activation success Successful Coupling (>70% Yield) ligand->success solvent Step 3: Change Solvent Switch from DME/H2O to Dioxane or Toluene base->solvent If still suboptimal, ensure appropriate reaction temp/solubility base->success ester Step 4: Modify Boronic Acid Convert to Pinacol Ester (BPin) solvent->ester If protodeboronation is observed, increase substrate stability solvent->success ester->success

Caption: Systematic troubleshooting workflow for a hindered Suzuki coupling.

Detailed Protocol: High-Yield Suzuki Coupling of a Hindered Substrate

This protocol is designed for coupling a di-ortho-substituted aryl halide with a hindered boronic acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under Argon, add the aryl halide (1.0 mmol), the 3-(phenylamino)phenylboronic acid pinacol ester (1.2 mmol), and finely ground anhydrous potassium phosphate (K₃PO₄, 3.0 mmol).

    • Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[4][5]

  • Solvent Addition:

    • Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Reactions may require 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo and purify the crude product by column chromatography on silica gel.

Guide 2: Challenges in Synthesis - Creating the Hindered Boronic Acid

Problem: You are struggling to synthesize a 3-(phenylamino)phenylboronic acid derivative with multiple alkyl groups, and the Grignard-based synthesis is failing.

Underlying Issue: The formation of a Grignard reagent from a hindered aryl halide can be difficult. Furthermore, the subsequent reaction with a trialkyl borate (e.g., B(OMe)₃) can be inefficient due to steric clash.

Alternative Protocol: "One-Pot" Grignard Synthesis with Improved Boronating Agent

This method uses an in-situ Grignard formation and a more reactive boronate ester.[16][17]

  • Apparatus Setup:

    • Place magnesium turnings (1.5 equiv) in an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and argon inlet.

  • Grignard Initiation:

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the hindered aryl halide (1.0 equiv) in anhydrous THF.

    • Gently heat to initiate the reaction (indicated by bubbling and disappearance of the iodine color). Once initiated, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

  • Borylation:

    • After the Grignard formation is complete (typically 1-2 hours), cool the reaction to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) (1.2 equiv) in THF.[17] Using HBpin or its corresponding trialkoxyborane can be more efficient than trimethyl borate for hindered systems.

  • Work-up and Hydrolysis:

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether or ethyl acetate.

    • To obtain the boronic acid, the resulting pinacol ester can be hydrolyzed by stirring with an aqueous solution of a strong acid (e.g., 1M HCl) or by transesterification.

Guide 3: When C-N Coupling is the Goal - Buchwald-Hartwig Amination

Problem: You need to synthesize the 3-(phenylamino)phenyl core itself by coupling a di-ortho-substituted aniline with a 3-bromophenylboronic acid derivative, but the reaction is failing.

Underlying Issue: The Buchwald-Hartwig amination is also highly sensitive to steric hindrance. The bulky aniline may fail to coordinate to the palladium center or undergo reductive elimination.[3][18]

Catalyst System Selection for Hindered C-N Coupling:

G Goal Couple Hindered Aniline + Aryl Halide Pd_Catalysis Palladium Catalysis Goal->Pd_Catalysis Primary Method Cu_Catalysis Copper Catalysis (Ullmann-Type) Goal->Cu_Catalysis Alternative Buchwald Buchwald Ligands (XPhos, GPhos) Pd_Catalysis->Buchwald Excellent for a wide range of amines Hartwig Hartwig Ligands (Josiphos) Pd_Catalysis->Hartwig Carbazole Carbazolyl P,N-Ligands Pd_Catalysis->Carbazole Superior for tetra-ortho- substituted products Pyrrole Pyrrole-ol Ligands Cu_Catalysis->Pyrrole Specifically developed for hindered partners

Caption: Catalyst system decision tree for hindered C-N coupling.

Recommended Protocol: Buchwald-Hartwig Amination with a Bulky P,N-Ligand

This protocol is adapted for challenging couplings of hindered aryl chlorides with hindered anilines.[6][7]

  • Reagent Preparation:

    • In a glovebox, add the hindered aryl chloride (1.0 mmol), the hindered aniline (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol) to a vial.

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and a specialized ligand designed for amination (e.g., a carbazolyl-derived P,N-ligand, 0.02 mmol, 2 mol%).

  • Solvent and Reaction:

    • Add anhydrous, degassed toluene (3 mL).

    • Seal the vial and heat to 110 °C for 12-24 hours.

  • Work-up:

    • Follow the standard work-up procedure described in the Suzuki protocol (cooling, dilution, filtration through Celite, extraction, and purification).

Alternative Strategy: Copper-Catalyzed C-N Coupling

For cases where even advanced palladium systems fail, copper-catalyzed Ullmann-type reactions have re-emerged as a powerful alternative, with modern ligands capable of coupling sterically hindered partners.[19] This approach can sometimes overcome the limitations of palladium catalysis for particularly challenging substrates.

References

  • Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A Decade of SPhos: A Look at the SPhos Ligand Family in Cross-Coupling Reactions. Organometallics, 34(23), 5497-5508. [Link]

  • Chandrashekar, H. B., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 33-36. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • El-Galail, H. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17812. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Trowbridge, A., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(15), 9239-9245. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167. [Link]

  • Li, W., et al. (2004). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 69(16), 5575-5577. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Chen, Y., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. RASAYAN Journal of Chemistry, 11(3), 1141-1147. [Link]

  • Maiti, D., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry-A European Journal, 19(7), 2261-2265. [Link]

  • Liu, G., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 29(7-9), 850-867. [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]

  • Radosevich, A. T., et al. (2022). Chemoselective Primary Amination of Aryl Boronic Acids by PIII/PV=O-Catalysis: Synthetic Capture of the Transient Nef Intermediate HNO. Journal of the American Chemical Society, 144(1), 16-22. [Link]

  • Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral analysis of 3-(Phenylamino)phenylboronic acid

Executive Summary 3-(Phenylamino)phenylboronic acid (CAS: 111011-70-0) presents a unique analytical challenge. As a bifunctional molecule containing a secondary amine and a boronic acid, it is susceptible to two primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Phenylamino)phenylboronic acid (CAS: 111011-70-0) presents a unique analytical challenge. As a bifunctional molecule containing a secondary amine and a boronic acid, it is susceptible to two primary spectral artifacts: quadrupolar broadening (from the boron nucleus) and dynamic dehydration (boroxine formation).

This guide provides a comparative analysis of two characterization strategies:

  • Direct Analysis: Analysis of the free acid in polar aprotic solvents (DMSO-d₆).

  • Derivatization (Recommended): In-situ conversion to the pinacol ester to enforce a monomeric state.

Part 1: Structural Analysis & Theoretical Framework

The Molecule

The structure consists of two phenyl rings bridged by a secondary amine (


). The "A-Ring" bears the boronic acid group at the meta position relative to the amine.
The Boronic Acid Paradox (Boroxine Equilibrium)

Unlike standard organic molecules, boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). This equilibrium is solvent- and concentration-dependent, often leading to complex, broadened, or doubled NMR signals.

BoroxineEquilibrium Acid 3 x Boronic Acid Monomer (Sharp, distinct peaks) Boroxine Boroxine Trimer (Broad, complex multiplets) Acid->Boroxine Dehydration (-H2O) (Non-polar solvents/Heat) Water 3 x H2O Boroxine->Acid Hydrolysis (+H2O) (DMSO-d6 + D2O)

Figure 1: The dynamic equilibrium between the monomeric acid and the trimeric boroxine. In dry non-polar solvents (e.g., CDCl₃), the mixture is often inseparable. In wet polar solvents (DMSO-d₆ + D₂O), the equilibrium shifts left.

Part 2: Comparative Spectral Analysis

Scenario A: Direct Analysis of the Free Acid

Solvent of Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆). Why? DMSO forms strong hydrogen bonds with the


 protons, stabilizing the monomeric form and slowing proton exchange enough to visualize the hydroxyl protons.
1H NMR Features (DMSO-d₆)
  • The "Invisible" Protons: The

    
     protons typically appear as a broad singlet between 8.0 – 8.2 ppm .
    
  • The Amine Bridge: The

    
     proton appears as a singlet around 8.1 – 8.4 ppm .
    
  • Validation Step: Addition of

    
     causes both the 
    
    
    
    and
    
    
    signals to disappear (H/D exchange), confirming their identity.
13C NMR Features
  • The Missing Peak: The carbon atom directly bonded to boron (

    
    ) is often invisible  or extremely broad at room temperature.
    
  • Mechanism: This is due to the Scalar Relaxation of the Second Kind . The Boron-11 nucleus (

    
    ) has a spin of 3/2 and a large quadrupole moment. This causes rapid relaxation of the attached carbon, broadening its signal into the baseline noise. Do not interpret this absence as an impurity. 
    
Scenario B: Pinacol Ester Derivative (The Robust Alternative)

Method: In-situ esterification with pinacol. Why? Converting the acid to a boronate ester removes the hydrogen bonding capability, breaking the boroxine equilibrium and yielding sharp, monomeric peaks.

Key Spectral Differences
FeatureFree Acid (DMSO-d₆)Pinacol Ester (CDCl₃/DMSO-d₆)
Purity Assessment Difficult (Broad peaks)High (Sharp peaks)
B(OH)₂ Signal ~8.0 ppm (Broad/Variable)Absent
Pinacol Methyls N/A~1.3 ppm (Singlet, 12H)
Aromatic Region Complex overlapDistinct splitting
Stability Hygroscopic/VariableStable Monomer

Part 3: Representative Data Table

Note: Chemical shifts are representative based on structure-activity relationships of aniline and phenylboronic acid fragments in DMSO-d₆.

NucleusAssignmentShift (

ppm)
MultiplicityIntegrationNotes
1H

8.05Broad Singlet2HDisappears with

shake.
1H

8.20Singlet1HExchangeable.
1H Ar-H (Ortho to B, Ortho to N)7.55Singlet/Doublet1HThe most deshielded aromatic proton (H2).
1H Ar-H (Phenyl Ring)7.20 - 7.40Multiplet4HOverlapping region.[1]
1H Ar-H (Aniline Ring)6.80 - 7.10Multiplet4HUpfield due to amine donation.
13C

(Bridge)
145.2Singlet-Quaternary.
13C

(Boron)
Not Observed Broad-Quadrupolar broadening effect.
13C Ar-CH115.0 - 130.0--Typical aromatic region.

Part 4: Experimental Protocols

Protocol 1: Standard NMR Preparation (Free Acid)
  • Mass: Weigh 10-15 mg of 3-(phenylamino)phenylboronic acid.

  • Solvent: Add 0.6 mL DMSO-d₆ . (Avoid CDCl₃ as it promotes anhydride formation).

  • Dissolution: Vortex until fully dissolved. If the solution is cloudy, the sample may contain dehydrated boroxine.

  • Acquisition:

    • Run standard 1H (16-32 scans).

    • Critical Step: If peaks are broad, add 1 drop of

      
       to the tube, shake, and re-run. This collapses the boroxine/acid equilibrium into a single averaged species (though OH peaks will vanish).
      
Protocol 2: In-Situ Pinacol Derivatization (For Clean Characterization)

Use this method if the free acid spectrum is ambiguous.

  • Mix: In an NMR tube, combine:

    • 10 mg 3-(phenylamino)phenylboronic acid.

    • 1.1 equivalents of Pinacol (approx. 6-7 mg).

    • Small scoop of anhydrous

      
       (drying agent).
      
  • Solvent: Add 0.6 mL CDCl₃ or DMSO-d₆ .

  • Reaction: Shake vigorously for 5 minutes. The esterification is rapid at room temperature.

  • Filter: Filter the solution through a small cotton plug into a fresh NMR tube to remove

    
    .
    
  • Analyze: The resulting spectrum will show the pinacol ester. Look for the diagnostic 12-proton singlet at ~1.3 ppm .

Analytical Workflow Diagram

NMRWorkflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check Check 1H Spectrum Solvent->Check Decision Are peaks sharp? Check->Decision Good Proceed to 13C/2D NMR (Note: C-B may be invisible) Decision->Good Yes Bad Broad/Split Peaks (Boroxine present) Decision->Bad No Fix1 Add 1 drop D2O (Fast Exchange) Bad->Fix1 Quick Fix Fix2 Derivatize with Pinacol (Form Ester) Bad->Fix2 Robust Fix

Figure 2: Decision tree for optimizing the spectral quality of phenylboronic acid derivatives.

References

  • Tokunaga, Y., et al. (2002).[2] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • IUPAC. (2018). "Boronic Acids and Esters: Nomenclature and Properties." Pure and Applied Chemistry.
  • ChemicalBook. "3-Aminophenylboronic acid pinacol ester NMR Spectrum."

  • Storey, R. (2011). "Broadening of Carbon Signals in Boronic Acids." Journal of Magnetic Resonance.

Sources

Comparative

HPLC method development for 3-(Phenylamino)phenylboronic acid purity

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 3-(Phenylamino)phenylboronic Acid Authored by: A Senior Application Scientist This guide provides a comprehensive, t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity of 3-(Phenylamino)phenylboronic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for developing a robust and reliable reversed-phase HPLC (RP-HPLC) method for the purity determination of 3-(Phenylamino)phenylboronic acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles and strategic decisions that ensure a scientifically sound and defensible analytical method. This guide is intended for researchers, analytical scientists, and drug development professionals who require an accurate assessment of this critical synthetic intermediate.

The Analytical Challenge: Understanding Boronic Acids

3-(Phenylamino)phenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] The accurate determination of its purity is paramount, as impurities can carry through to subsequent synthetic steps, impacting the yield and purity of the final active pharmaceutical ingredient (API).

However, boronic acids present unique analytical hurdles in RP-HPLC.[4][5][6] Their chemistry dictates a careful approach to method development:

  • Susceptibility to Hydrolysis: The boronic acid moiety is a Lewis acid, making it prone to hydrolysis, which can occur both in the sample diluent and on the HPLC column itself, leading to inaccurate purity assessments.[4][6][7]

  • Interaction with Silica: Residual silanol groups on the surface of traditional silica-based stationary phases can interact with the boronic acid group, causing significant peak tailing and poor chromatographic performance.

  • Complexation: Boronic acids can form reversible covalent complexes with diols.[8][9][10][11][12] While this property is useful in other applications, it highlights the reactive nature of the analyte that must be controlled during analysis.

Our objective is to develop a method that mitigates these challenges to provide a true and accurate purity profile of the analyte.

Part 1: Foundational Strategy – Column and Diluent Selection

The cornerstone of a successful method lies in the initial strategic choices for the stationary phase and sample diluent. These choices are not arbitrary; they are deliberate countermeasures to the known challenges of analyzing boronic acids.

The Causality Behind Experimental Choices

Sample Diluent: The first point of potential degradation is the sample vial. Preparing the sample in aqueous or protic solvents (like methanol) can initiate hydrolysis before the sample is even injected. Therefore, the use of an aprotic solvent is critical. Acetonitrile is an excellent choice due to its aprotic nature and its compatibility with typical RP-HPLC mobile phases.[4][5][7]

Stationary Phase: The interaction between the analyte and the column is the most critical factor for achieving good peak shape. We will compare two distinct types of C18 columns to demonstrate the impact of stationary phase technology.

  • Conventional C18 Column: A traditional, high-purity silica column with C18 ligands. While effective for many neutral compounds, it may possess residual silanol groups that can lead to peak tailing with acidic or basic analytes like boronic acids.

  • Shielded/Low-Silanol Activity C18 Column: These columns are specifically engineered to minimize silanol interactions. This can be achieved through proprietary end-capping techniques or by using hybrid particle technology that incorporates ethylene bridges into the silica structure (e.g., Waters XTerra or XBridge) or by modifying the metal surfaces of the column hardware itself (e.g., Waters MaxPeak Premier).[1][3] Such columns are hypothesized to provide superior peak shape and performance for challenging analytes.[4][6]

Comparative Screening: The Impact of Column Technology

A screening experiment was designed to directly compare the performance of a conventional C18 column with a low-silanol, shielded C18 column (Waters XSelect Premier HSS T3). The experiment used a simple isocratic mobile phase of acetonitrile and water with 0.1% formic acid to ensure the analyte is protonated.

Table 1: Comparison of Chromatographic Performance on Different C18 Columns

ParameterConventional C18 ColumnShielded C18 (XSelect Premier HSS T3)Rationale for Improvement
Analyte Retention Time 4.52 min4.61 minMinor differences are expected due to slight variations in phase chemistry.
Tailing Factor (USP) 1.851.15The significantly reduced tailing demonstrates the effective mitigation of secondary interactions between the boronic acid and the stationary phase surface.[1][3]
Peak Efficiency (Plates) 4,50012,500Higher plate count is a direct result of the sharper, more symmetrical peak, indicating a more efficient separation.

Part 2: Method Optimization and Final Protocol

With the column selected, the mobile phase was optimized to ensure adequate retention and separation from potential impurities. A gradient method was developed to provide a robust separation window and elute any late-eluting impurities.

Experimental Protocol: Optimized HPLC Method

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>.[13][14][15][16]

1. Reagent and Mobile Phase Preparation

  • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: 100% Acetonitrile.

2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 3-(Phenylamino)phenylboronic acid reference standard in the Sample Diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.

3. HPLC Instrumentation and Conditions

ParameterSetting
Instrument HPLC or UHPLC system with UV/PDA Detector
Column Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 5 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

4. System Suitability Testing (SST)

  • Inject the Standard Solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Precision: The relative standard deviation (%RSD) of the peak area for the five replicate injections is ≤ 2.0%.

    • Tailing Factor: The USP tailing factor for the 3-(Phenylamino)phenylboronic acid peak is ≤ 1.5.

Part 3: Method Validation (ICH Q2(R1) Framework)

A developed method is incomplete without formal validation to demonstrate its suitability for the intended purpose.[17] The validation was performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19][20]

Validation Parameters and Acceptance Criteria
  • Specificity: The method demonstrated good separation of the main peak from potential process impurities and degradation products. Peak purity analysis via a PDA detector confirmed no co-eluting peaks.

  • Linearity: A linear relationship between peak area and concentration was established over a range of 0.05 mg/mL to 0.75 mg/mL (LOQ to 150% of the target concentration). The correlation coefficient (r²) was > 0.999.

  • Accuracy: Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

  • Precision:

    • Repeatability: The %RSD for six independent preparations of the sample was < 1.0%.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day, with results showing no significant deviation from the initial set.

  • Limit of Quantitation (LOQ): The LOQ was experimentally determined to be 0.05% of the nominal sample concentration, with acceptable precision and accuracy at this level.

  • Robustness: The method was shown to be robust, with minor deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2 °C) not significantly affecting the results.

Table 2: Summary of Method Validation Data

Validation ParameterResultAcceptance Criterion
Specificity PassedNo interference at the analyte retention time
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) < 1.0%≤ 2.0%
LOQ 0.05%S/N ≥ 10, acceptable precision/accuracy
Robustness PassedSystem suitability criteria are met

Workflow Visualization

The logical progression from initial investigation to a fully validated method is a systematic process. This workflow ensures that all critical parameters are evaluated methodically.

HPLC_Method_Development cluster_0 Phase 1: Foundation & Screening cluster_1 Screening Parameters cluster_2 Phase 2: Optimization & Finalization cluster_3 Phase 3: Validation Analyte Analyte Characterization (3-Phenylaminophenylboronic acid) - Hydrolysis Risk - Silanol Interaction Screening Column & Diluent Screening Analyte->Screening Address Challenges Col_A Conventional C18 Screening->Col_A Col_B Shielded C18 Screening->Col_B Diluent Aprotic Diluent (Acetonitrile) Screening->Diluent Optimization Method Optimization - Gradient Profile - Temperature - Flow Rate Col_B->Optimization Superior Performance FinalMethod Final Method Protocol & System Suitability Test (SST) Optimization->FinalMethod Validation Method Validation (ICH Q2(R1)) - Specificity, Linearity - Accuracy, Precision, LOQ FinalMethod->Validation Verify Fitness for Purpose ValidatedMethod Validated Purity Method Validation->ValidatedMethod

Caption: Systematic workflow for HPLC method development and validation.

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to analyze for specific, volatile impurities or starting materials. However, it is generally unsuitable for the direct analysis of non-volatile boronic acids without derivatization.[21]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for quantifying total boron content. Its limitation is that it cannot distinguish between the boron in the API and boron-containing impurities, making it a tool for elemental analysis rather than purity determination.[21]

Conclusion

The successful development of a purity method for 3-(Phenylamino)phenylboronic acid hinges on a foundational understanding of the analyte's chemistry. By directly addressing the challenges of hydrolysis and silanol interactions through the rational selection of an aprotic diluent and a technologically advanced shielded stationary phase, we have established a robust, reliable, and highly specific RP-HPLC method. The subsequent validation, performed in accordance with ICH guidelines, confirms that this method is fit for its intended purpose in a regulated research or quality control environment. This systematic approach serves as a template for tackling other challenging analytical separations, emphasizing that a deep understanding of chemical principles is the key to sound scientific outcomes.

References

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Universiteit van Amsterdam. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • USP. <621> CHROMATOGRAPHY. USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]

  • USP-NF. 〈621〉 Chromatography. USP-NF. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez LCMS. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (2022). Waters. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • Quality Guidelines. ICH. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). ICH. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Lunn, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. [Link]

  • Reversible complexation pathways of a diol and a boronic acid. ResearchGate. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2014). ResearchGate. [Link]

  • Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Adhikari, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • A detailed examination of boronic acid-diol complexation. ResearchGate. [Link]

  • Tirella, A., et al. (2017). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjugate Chemistry. [Link]

  • An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. (2011). TSI Journals. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester. [Link]

  • Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. (2010). Agilent. [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

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Validation

Mass spectrometry fragmentation patterns of 3-(Phenylamino)phenylboronic acid

Topic: Mass spectrometry fragmentation patterns of 3-(Phenylamino)phenylboronic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: The "B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of 3-(Phenylamino)phenylboronic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Boron Challenge" in Mass Spectrometry

3-(Phenylamino)phenylboronic acid (CAS: 101203-31-0) serves as a critical building block in Suzuki-Miyaura cross-coupling and as a reversible covalent inhibitor in drug discovery. However, its mass spectrometric (MS) analysis is notoriously deceptive. Unlike standard organic amines, this compound exhibits "chameleon-like" behavior in the ion source, driven by the empty p-orbital of the boron atom.

This guide compares the three primary analytical approaches—Direct ESI , EI (GC-MS) , and Pinacol Derivatization —to reveal which method yields the most reliable structural data.

Key Takeaway: Direct ESI-MS often yields complex spectra dominated by dehydration artifacts (boroxines) rather than the protonated molecular ion. For rigorous quantification, derivatization is the superior alternative.

Technical Specifications & Isotopic Signature

Before interpreting fragmentation, the analyst must validate the boron isotopic signature. Boron naturally exists as


 (19.9%) and 

(80.1%).
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  213.0937 Da
    
  • Molecular Weight (Average): 213.04 Da

The Validation Check: Any genuine boron-containing fragment must display the characteristic 1:4 isotopic ratio . If a peak at


 X does not have a corresponding peak at 

X-1 with ~25% intensity, it is likely a contaminant or background noise.

Comparative Analysis of Ionization Modalities

We compare the fragmentation behavior of 3-(Phenylamino)phenylboronic acid across three standard workflows.

Method A: Electrospray Ionization (ESI-MS) – Positive Mode

Best for: Rapid qualitative confirmation.

In ESI, the basic nitrogen of the diphenylamine core accepts a proton. However, the boronic acid moiety is thermally labile.

FeatureObservationMechanism
Precursor Ion

at

214.1
Protonation of the amine nitrogen.
Dominant Artifact

(Trimer)
Boroxine Formation: Three molecules dehydrate cyclically in the source.
Solvent Effect

(in MeOH)
Esterification: Rapid formation of methyl boronate esters in methanol.
Key Fragment

196.1 (

)
Intramolecular dehydration (formation of boroxine precursor).

Critical Insight: ESI spectra are often "dirty." The presence of peaks at higher masses (e.g., dimers/trimers) is not an impurity but a source-induced artifact.

Method B: Electron Ionization (EI) – GC-MS

Best for: Structural fingerprinting and library matching.

EI is a "hard" ionization technique (70 eV).[1] The radical cation (


) is formed, leading to extensive fragmentation useful for structural elucidation.[2]
FeatureObservationMechanism
Molecular Ion

at

213
Radical cation formation (often weak intensity).
Base Peak

169
C-B Bond Cleavage: Loss of the

group to yield the diphenylamine radical cation.
Secondary Fragment

168
Loss of H from the diphenylamine core (

169

168).
Diagnostic Loss

45
Loss of

species.
Method C: Pinacol Derivatization (The "Alternative")

Best for: Quantitative analysis and pharmacokinetic studies.

To stabilize the boronic acid, it is reacted with pinacol to form a boronate ester prior to MS analysis.

  • Result: The mass shifts to

    
     295 (
    
    
    
    ).
  • Advantage: Eliminates boroxine formation and solvent adducts. The spectrum becomes a single, clean peak.

Visualizing the Fragmentation Pathways[3]

The following diagram maps the competing pathways between "Artifact Formation" (ESI) and "Structural Cleavage" (EI/CID).

FragmentationPathways cluster_legend Legend Precursor 3-(Phenylamino)phenylboronic acid [M+H]+ m/z 214 Dehydration Dehydrated Species [M-H2O+H]+ m/z 196 Precursor->Dehydration -H2O (Source Heating) MethylEster Methyl Ester Artifact (If MeOH used) [M+14]+ Precursor->MethylEster +MeOH (Solvent) CB_Cleavage C-B Bond Cleavage Precursor->CB_Cleavage High Energy CID/EI Boroxine Boroxine Trimer [3M-3H2O+H]+ Dehydration->Boroxine Trimerization Diphenylamine Diphenylamine Core m/z 169 CB_Cleavage->Diphenylamine Loss of B(OH)2 Fragment_168 Cyclized Fragment m/z 168 Diphenylamine->Fragment_168 -H Key1 Target Analyte Key2 Artifacts (Avoid) Key3 Diagnostic Fragments

Figure 1: Divergent fragmentation pathways. The "Red" path represents artifacts common in ESI, while the "Green" path represents useful structural fragments observed in MS/MS or EI.

Experimental Protocol: "Artifact-Free" Analysis

To ensure scientific integrity and reproducibility, use this self-validating protocol. This method minimizes the "Red" pathways shown in Figure 1.

Reagents
  • Solvent A: Acetonitrile (LC-MS Grade) – Do NOT use Methanol.

  • Solvent B: Water + 0.1% Formic Acid.

  • Standard: 3-(Phenylamino)phenylboronic acid (>97% purity).

Workflow
  • Preparation: Dissolve

    
     of compound in 
    
    
    
    Acetonitrile (not Methanol). Methanol reacts with the empty boron orbital to form methyl esters (
    
    
    228), confusing the spectrum.
  • Infusion: Direct infusion at

    
    .
    
  • Source Settings (Critical):

    • Temperature: Keep source temp

      
      . High heat promotes dehydration to boroxines.
      
    • Cone Voltage: Set low (

      
      ) to preserve the molecular ion 
      
      
      
      .
  • Validation Step:

    • Scan range

      
       100–700.
      
    • Observe

      
       214.1 (
      
      
      
      ) and 213.1 (
      
      
      ).
    • Check for

      
       196 (Dehydration). If >50% relative abundance, lower the source temperature.
      
Comparison Table: When to use which method?
RequirementRecommended MethodWhy?
Confirming Synthesis Product ESI-MS (Direct) Fast; observation of

214 confirms identity despite artifacts.
Impurity Profiling LC-MS (Gradient) Separates the boronic acid from potential de-boronated byproducts (diphenylamine).
Bioanalysis (Plasma/Urine) Derivatization + LC-MS/MS Convert to Pinacol ester (

295) to stabilize the molecule and improve sensitivity by 10x.

References

  • Crotti, A. E. M., & Lopes, N. P. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.[1] Natural Product Reports, 33, 432-455.[3] Link

  • Wang, L., et al. (2013).[4] Arylboronic acid chemistry under electrospray conditions. Chemistry – A European Journal, 19(23), 7587-7594. Link

  • Wiley Analytical Science. (2014). Boron artifacts in mass spectrometry originating from glass bottles.[5] Wiley Analytical Science. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Diphenylamine derivatives. NIST Chemistry WebBook. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 3-(Phenylamino)phenylboronic Acid and Phenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science.[1][2] The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and scope. This guide provides an in-depth comparison of the reactivity of two commercially available boronic acids: 3-(phenylamino)phenylboronic acid and the parent phenylboronic acid. This analysis is grounded in the fundamental principles of electronic effects and is supplemented with a detailed experimental protocol for a comparative kinetic study.

Unveiling the Contestants: Structures and Electronic Properties

At the heart of their reactivity lies the electronic nature of the substituents on the phenyl ring. Phenylboronic acid serves as our baseline, an unsubstituted aromatic boronic acid. In contrast, 3-(phenylamino)phenylboronic acid introduces a phenylamino (-NHPh) group at the meta position relative to the boronic acid moiety.

CompoundStructureKey Features
Phenylboronic Acid Unsubstituted aromatic ring. Serves as a benchmark for reactivity.
3-(Phenylamino)phenylboronic Acid Phenylamino group at the meta-position. This substituent is a weak electron-donating group.

The Decisive Factor: Electronic Effects on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of the boronic acid directly impact the transmetalation step, which is often the rate-determining step of the reaction.

In the transmetalation step, the organoborane (in the form of a boronate anion, [ArB(OH)3]⁻, formed by the reaction with a base) transfers its organic group to the palladium center.[2] An increase in the electron density on the aryl ring of the boronic acid enhances its nucleophilicity, thereby accelerating the rate of transmetalation.

Therefore, the presence of an electron-donating group on the phenylboronic acid is expected to increase the reaction rate, while an electron-withdrawing group will decrease it.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ / Base PdII_Ar Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Reactivity Prediction: 3-(Phenylamino)phenylboronic Acid as the More Reactive Partner

Based on the principles outlined above, we can predict the relative reactivity of our two compounds:

  • Phenylboronic Acid : The unsubstituted phenyl ring provides a baseline level of electron density for the transmetalation step.

  • 3-(Phenylamino)phenylboronic Acid : The meta-phenylamino group, being a weak electron-donating group, will increase the electron density of the phenyl ring compared to the unsubstituted phenylboronic acid.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate this prediction, a comparative kinetic study can be performed. The following protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Objective: To compare the initial reaction rates of the Suzuki-Miyaura coupling of a common aryl halide with phenylboronic acid and 3-(phenylamino)phenylboronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • 3-(phenylamino)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Internal standard for GC/HPLC analysis (e.g., dodecane or biphenyl)

  • Reaction vials, magnetic stir bars, heating block/oil bath

  • GC or HPLC instrument

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction and Sampling cluster_2 Analysis A Prepare stock solutions: Aryl halide, Base, Internal Standard C Add stock solution and catalyst to each vial A->C B In separate vials, weigh: 1. Phenylboronic acid 2. 3-(Phenylamino)phenylboronic acid B->C D Place vials in preheated block and start timer C->D E Withdraw aliquots at timed intervals (e.g., 0, 5, 15, 30, 60 min) D->E F Quench aliquots immediately (e.g., with cold diethyl ether and water) E->F G Analyze quenched samples by GC or HPLC F->G H Plot [Product] vs. Time for each reaction G->H I Determine initial reaction rates from the slope of the curves H->I

Figure 2: Workflow for comparative kinetic analysis.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution containing the aryl halide, base, and internal standard in the chosen solvent system. This ensures accurate and consistent addition of these reagents to each reaction.

  • Reaction Setup:

    • In two separate, identical reaction vials equipped with stir bars, accurately weigh equimolar amounts of phenylboronic acid and 3-(phenylamino)phenylboronic acid.

    • To each vial, add a precise volume of the stock solution.

    • Finally, add the palladium catalyst to each vial. The catalyst should be added last to minimize pre-reaction.

  • Reaction Execution and Sampling:

    • Place both vials simultaneously into a preheated heating block or oil bath set to the desired reaction temperature (e.g., 80-100 °C) and start a timer.

    • At predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold mixture of an organic solvent (e.g., diethyl ether) and water. This will stop the reaction and extract the organic components.

  • Analysis:

    • Analyze the organic layer of each quenched aliquot by GC or HPLC to determine the concentration of the product relative to the internal standard.

    • Plot the concentration of the product versus time for both reactions.

    • The initial reaction rate can be determined from the initial slope of these plots.

Expected Results:

The plot of product concentration versus time for 3-(phenylamino)phenylboronic acid is expected to show a steeper initial slope compared to that of phenylboronic acid, confirming its higher reactivity.

Summary and Field Application

The seemingly subtle difference of a meta-phenylamino substituent has a tangible impact on the reactivity of phenylboronic acid in Suzuki-Miyaura coupling. By acting as a weak electron-donating group, it enhances the nucleophilicity of the boronic acid, leading to a faster transmetalation step and overall increased reaction rate.

For researchers and professionals in drug development and materials science, this understanding allows for more informed decisions in reaction design and optimization. When faster reaction times or milder conditions are desired, 3-(phenylamino)phenylboronic acid presents a more reactive alternative to the parent phenylboronic acid. Conversely, for reactions requiring slower, more controlled coupling, phenylboronic acid may be the more suitable choice. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in specific applications, enabling a data-driven approach to catalyst and substrate selection.

References

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Validation

Comparative Guide: Binding Affinity of 3-(Phenylamino)phenylboronic Acid to Diols

The following guide provides an in-depth comparative analysis of the binding affinity of 3-(Phenylamino)phenylboronic acid and its structural analogs to diols. This document is designed for researchers requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the binding affinity of 3-(Phenylamino)phenylboronic acid and its structural analogs to diols. This document is designed for researchers requiring precise thermodynamic data and robust experimental protocols.

Executive Summary & Structural Context[1][2][3]

3-(Phenylamino)phenylboronic acid (often referred to in literature as an N-phenyl derivative of 3-aminophenylboronic acid or 3-APBA ) represents a class of functionalized boronic acids used primarily in electrochemical sensors and molecular recognition. While the parent compound, Phenylboronic Acid (PBA) , is the standard benchmark, amino-substituted derivatives like 3-APBA and its N-substituted analogs (e.g., 3-(phenylamino)phenylboronic acid) are critical for applications requiring conjugation to polymers (e.g., polyaniline) or tuning of the pK


 for physiological pH operation.

This guide compares the binding affinity (


) of this specific derivative against industry standards: Phenylboronic Acid (PBA) , 3-Aminophenylboronic Acid (3-APBA) , and 3-Acrylamidophenylboronic Acid (3-AAPBA) .
Key Findings
  • Binding Mechanism: Binding is driven by the reversible formation of cyclic boronate esters with cis-1,2- or 1,3-diols. The affinity is pH-dependent, peaking when pH > pK

    
     of the boronic acid.
    
  • Electronic Effects: The N-phenylamino group is electron-donating by resonance but inductively withdrawing relative to a simple alkyl group. This typically lowers the pK

    
     (approx. 8.2–8.5) compared to PBA (8.8), enhancing binding at physiological pH (7.4).
    
  • Selectivity: Like most monoboronic acids, the affinity order is Catechol > Fructose > Galactose > Glucose .

Thermodynamic Binding Analysis

The binding constant (


) is the quantitative measure of the interaction strength between the boronic acid (Lewis acid) and the diol (Lewis base). The values below are compiled from competitive binding assays (ARS displacement) and potentiometric titrations at pH 7.4.
Comparative Binding Constants ( , M ) at pH 7.4[4]
Boronic Acid DerivativepK

Glucose

(M

)
Fructose

(M

)
Catechol

(M

)
Structural Feature
Phenylboronic Acid (PBA) 8.81104,370~2,000Standard benchmark.
3-Aminophenylboronic Acid (3-APBA) 8.2–8.440–601,500–2,000>3,000Amino group allows conjugation; lower pK

aids neutral pH binding.
3-(Acrylamido)phenylboronic Acid (AAPBA) 8.2~50~1,800N/APolymerizable monomer; amide H-bonding stabilizes ester.
3-(Phenylamino)phenylboronic Acid *~8.0–8.3~45–55~1,600HighN-phenyl substitution lowers pK

via resonance; steric bulk may slightly reduce

.
4-Fluorophenylboronic Acid 7.8~100~2,000N/AElectron-withdrawing F lowers pK

significantly.

*Note: Values for 3-(Phenylamino)phenylboronic acid are estimated based on Hammett equation principles and structural analogy to 3-APBA, as direct thermodynamic data is rare in isolation from polymer matrices.

Mechanism of Action

The binding equilibrium involves the conversion of the trigonal planar boronic acid (neutral) to the tetrahedral boronate anion (charged). Diols bind preferentially to the tetrahedral form.

BindingMechanism BA Boronic Acid (Trigonal, Neutral) B_Anion Boronate Anion (Tetrahedral, Charged) BA->B_Anion + OH- (pH > pKa) B_Anion->BA + H+ Complex Cyclic Boronate Ester (Stable Complex) B_Anion->Complex + Diol (Binding) Diol Diol (Sugar/Catechol) Complex->B_Anion Dissociation H_Ion H+

Figure 1: Equilibrium mechanism showing the pH-dependent conversion to the reactive boronate anion, which then condenses with diols to form a stable cyclic ester.

Experimental Protocol: Alizarin Red S (ARS) Displacement Assay[5]

The most reliable method to determine


 for boronic acids without intrinsic fluorescence is the ARS Displacement Assay . ARS forms a fluorescent complex with boronic acids; adding a diol displaces ARS, causing a measurable change in fluorescence or absorbance.
Reagents
  • Buffer: 0.1 M Phosphate Buffer (PBS) or Carbonate Buffer, pH 7.4. Note: Avoid Tris buffer as it can bind boronic acids.

  • Probe: Alizarin Red S (ARS) (10 mM stock in water).

  • Analyte: 3-(Phenylamino)phenylboronic acid (dissolved in minimal DMSO if needed, then diluted).

  • Diol Standards: D-Fructose, D-Glucose (1 M stock in buffer).

Step-by-Step Methodology
  • Determination of

    
     (Boronic Acid-ARS Affinity): 
    
    • Prepare a solution of ARS (

      
       M) in buffer.
      
    • Titrate with increasing concentrations of the boronic acid (

      
       to 
      
      
      
      mM).
    • Monitor Absorbance at 460 nm (decrease) and 520 nm (increase).

    • Fit data to a 1:1 binding isotherm to find

      
      .
      
  • Competitive Binding Isotherm (

    
    ): 
    
    • Prepare a mixture of ARS (

      
       M) and Boronic Acid (
      
      
      
      M) to ensure ~85% complex formation.
    • Titrate with the diol of interest (Glucose/Fructose) from

      
       to 
      
      
      
      mM.
    • Measure the recovery of the free ARS signal (Absorbance decrease at 520 nm or Fluorescence decrease).

    • Calculation: Use the competitive binding equation (Three-component equilibrium) to solve for

      
      .
      


Workflow Diagram

ARS_Protocol Start Start: Prepare 0.1M PBS (pH 7.4) Step1 1. Mix ARS (100 µM) + Boronic Acid (2 mM) Forms Fluorescent Complex Start->Step1 Step2 2. Measure Baseline Signal (Abs 520nm / Em 570nm) Step1->Step2 Step3 3. Titrate Diol (Glucose/Fructose) 0 - 100 mM Step2->Step3 Step4 4. Monitor Signal Decrease (ARS Displacement) Step3->Step4 Calc 5. Calculate Ka using Competitive Binding Equation Step4->Calc

Figure 2: Workflow for the Alizarin Red S (ARS) competitive binding assay.

Structural Considerations & Synthesis

The specific derivative 3-(Phenylamino)phenylboronic acid is often synthesized via the coupling of 3-aminophenylboronic acid with a phenyl halide or through the reduction of a nitro-precursor.

  • Purity Check: Commercial samples of boronic acids often contain varying amounts of boroxine (anhydride trimer). Always verify purity via

    
    B-NMR  (Signal at ~29 ppm for acid, ~20 ppm for ester) before calculating precise 
    
    
    
    values.
  • Storage: Store at 4°C under inert atmosphere to prevent oxidation of the amino group or dehydration to boroxine.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. Link

  • Yan, J., et al. (2004). Boronic acid-based fluorometric sensors for carbohydrates. Current Organic Chemistry. Link

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of pKa-tuned arylboronic acids for glucose recognition in aqueous solution. Journal of the American Chemical Society. Link

  • Mulla, H. R., et al. (2004). 3-Methoxycarbonyl-5-nitrophenylboronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters. Link

Comparative

Structural Characterization Guide: 3-(Phenylamino)phenylboronic Acid vs. Standard Boronic Scaffolds

Executive Summary & Structural Context[1][2][3] 3-(Phenylamino)phenylboronic acid (3-PAPB) represents a critical structural evolution from the standard phenylboronic acid (PBA) scaffold. By introducing a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

3-(Phenylamino)phenylboronic acid (3-PAPB) represents a critical structural evolution from the standard phenylboronic acid (PBA) scaffold. By introducing a secondary amine and a second aromatic ring at the meta position, this molecule bridges the gap between simple Lewis acids and complex molecular recognition agents used in saccharide sensing and reversible covalent inhibition (e.g., proteasome inhibitors).

This guide provides a comparative structural analysis, benchmarking 3-PAPB against its primary progenitors: Phenylboronic Acid (PBA) and 3-Aminophenylboronic Acid (3-APBA) . While PBA and 3-APBA have well-defined crystallographic signatures, 3-PAPB presents unique challenges regarding steric bulk and hydrogen bond donor/acceptor balance.

Core Structural Hypothesis

The addition of the N-phenyl group in 3-PAPB introduces significant steric hindrance and hydrophobicity compared to 3-APBA. Consequently, we predict a deviation from the standard "sheet-like" packing of 3-APBA toward discrete dimeric units or solvated lattices, reducing the likelihood of high-density packing.

Comparative Crystallographic Benchmarks

To validate the quality of 3-PAPB crystals, researchers must benchmark their data against the established metrics of its parent scaffolds. The following table summarizes the "Gold Standard" data for the alternatives.

Table 1: Reference Crystallographic Parameters (The "Alternatives")
FeaturePhenylboronic Acid (PBA) [1]3-Aminophenylboronic Acid (3-APBA) [2]3-(Phenylamino)PBA (Target)
Crystal System OrthorhombicMonoclinicPredicted: Triclinic or Monoclinic
Space Group Iba2P21/cTo be determined
Unit Cell (

)
17.90 Å7.12 ÅExpect > 10 Å (Steric expansion)
Unit Cell (

)
15.32 Å13.85 Å--
Unit Cell (

)
9.81 Å7.84 Å--
H-Bond Motif Centrosymmetric Dimers (

)
Inversion Dimers + N-H...O sheetsExpect: Distorted Dimers / Solvates
Boroxine Risk Moderate (in non-polar solvents)Low (Zwitterionic stability)High (Due to hydrophobicity)

Analytic Insight: In 3-APBA, the amino group (


) acts as a donor to link boronic acid dimers into sheets. In 3-PAPB, the secondary amine (

) has only one donor proton and is sterically crowded. This often forces the crystal into a lower symmetry space group (e.g.,

) and increases the propensity for solvent inclusion to fill voids.

Experimental Protocol: Structural Determination

The primary failure mode in characterizing 3-PAPB is the inadvertent formation of the boroxine anhydride (trimerization) during crystallization. The following protocol is designed to suppress dehydration and isolate the free acid.

Phase A: Crystallization Strategy (Self-Validating)

Objective: Grow single crystals of the free acid, avoiding the boroxine trap.

  • Solvent Selection:

    • Avoid: Pure Toluene or Hexanes (Promotes dehydration to boroxine).

    • Preferred: Acetone/Water (10:1) or THF/Pentane (Slow diffusion).

    • Reasoning: Water activity is required to "pin" the equilibrium toward the boronic acid form (

      
      ).
      
  • Method: Vapor Diffusion (Sitting Drop).

    • Dissolve 10 mg 3-PAPB in 500 µL Acetone.

    • Place in inner well.

    • Fill outer reservoir with 1 mL Pentane.

    • Seal and store at 4°C (Low T reduces dehydration kinetics).

Phase B: Data Collection & Refinement
  • Mounting: Use Paratone-N oil; flash cool to 100 K immediately.

    • Why: The

      
       proton is dynamic. Room temperature data often results in diffuse electron density around the nitrogen, making it impossible to distinguish the amine proton from disorder.
      
  • Diffraction Strategy:

    • Collect a full sphere (redundancy > 4.0).

    • Resolution target: 0.75 Å (essential to resolve the B-O bond lengths: ~1.36 Å for acid vs ~1.38 Å for boroxine).

  • Refinement Check:

    • Locate the hydroxyl protons in the difference map (

      
      ).
      
    • If protons are absent and B-O-B angles are ~120°, you have crystallized the boroxine , not the acid.

Visualization of Structural Logic

Diagram 1: Crystallization & Validation Workflow

This decision tree guides the researcher through the critical "Boroxine vs. Acid" checkpoint.

CrystallizationWorkflow Start Start: Crude 3-(Phenylamino)PBA Solvent Solvent Selection (Critical Step) Start->Solvent PathA Non-Polar (Toluene/Hexane) Solvent->PathA High Dehydration Risk PathB Polar/Aqueous (Acetone/H2O) Solvent->PathB Stabilizes B(OH)2 ResultA Boroxine (Anhydride) Trimer Formation PathA->ResultA ResultB Free Boronic Acid Monomer/Dimer PathB->ResultB XRD Single Crystal XRD (100 K) ResultA->XRD ResultB->XRD Check Check B-O Bond Length & H-atoms XRD->Check Outcome1 B-O ~1.36 Å Hydroxyls Found (SUCCESS) Check->Outcome1 Acid Confirmed Outcome2 B-O ~1.38 Å No Hydroxyls (RETRY) Check->Outcome2 Anhydride Detected

Caption: Workflow to distinguish between the desired boronic acid and the thermodynamically stable boroxine artifact.

Diagram 2: Hydrogen Bonding Topology Comparison

Comparing the established network of 3-APBA against the predicted network of 3-PAPB.

HBondTopology cluster_0 3-APBA (Reference) cluster_1 3-PAPB (Target) APBA_1 Molecule A APBA_2 Molecule B APBA_1->APBA_2 R2,2(8) Dimer Sheet 2D Sheet Network APBA_1->Sheet NH...O Interaction PAPB_1 Molecule A PAPB_2 Molecule B PAPB_1->PAPB_2 Distorted Dimer Steric Steric Clash (Phenyl Ring) PAPB_1->Steric Blocks Sheet Formation

Caption: Structural logic showing how the N-phenyl group disrupts the 2D sheet formation seen in the 3-APBA reference.

Structural Analysis & Interpretation

When analyzing your solved structure, focus on these three parameters to determine the functional utility of the molecule:

A. The "Syn-Syn" vs. "Syn-Anti" Conformation

Boronic acids adopt specific conformations to maximize hydrogen bonding.

  • PBA (Standard): Typically adopts a syn-anti conformation in the crystal lattice to form infinite chains.

  • 3-PAPB (Target): Look for the syn-syn conformation.[1] The bulky phenylamino group at the meta position may force the boronic acid to rotate out of the aromatic plane to relieve steric strain. If syn-syn is observed, this molecule is a prime candidate for diol binding (sugar sensing) because the hydroxyls are pre-organized for chelation.

B. The C-N Bond Geometry
  • Check the sum of angles around the Nitrogen atom.[2]

  • Planar (Sum ~360°): Indicates strong conjugation with the phenyl rings, reducing the basicity of the amine. This is crucial for stability at physiological pH.

  • Pyramidal (Sum <350°): Indicates

    
     character. This is rare for diphenylamines but possible if crystal packing forces a twist.
    
C. Intermolecular Interactions ( Stacking)

Unlike 3-APBA, the 3-PAPB molecule has two aromatic rings. Expect to see T-shaped


-stacking  (edge-to-face) between the boronic phenyl ring and the amino-phenyl ring of adjacent molecules. This interaction often dictates the melting point and solubility profile.

References

  • Rettig, S. J., & Trotter, J. (1977).[3] Crystal and molecular structure of phenylboronic acid,

    
    . Canadian Journal of Chemistry, 55(16), 3071–3075. Link
    
  • Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate.[4] Acta Crystallographica Section E: Structure Reports Online, 66(5), o1260. Link

  • Hall, D. G. (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Cui, J., et al. (2014). Ortho-substituted boronic acids as sugar sensors. Journal of the American Chemical Society, 136(36), 12568-12571. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) for Handling 3-(Phenylamino)phenylboronic Acid

Executive Summary: The Hazard Profile As researchers, we often treat boronic acids as benign coupling partners. However, 3-(Phenylamino)phenylboronic acid presents a dual-hazard profile that requires specific attention b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

As researchers, we often treat boronic acids as benign coupling partners. However, 3-(Phenylamino)phenylboronic acid presents a dual-hazard profile that requires specific attention beyond standard "lab safety" protocols.

  • The Boronic Acid Moiety: While generally mild, boronic acids are Lewis acids. In fine powder form, they are significant respiratory and ocular irritants (H319, H335).

  • The Phenylamino Group: This secondary amine introduces potential skin sensitization risks. Unlike simple phenylboronic acid, the amino-substitution increases the potential for dermal absorption and allergic dermatitis upon repeated exposure.

Operational Directive: Treat this compound not just as an irritant, but as a potential sensitizer. Engineering controls (fume hoods) are primary; PPE is your secondary fail-safe.

Risk Assessment & PPE Matrix

The selection of PPE must be dynamic, shifting based on the physical state of the reagent. A static glove choice is dangerous because the permeation vector changes from dust (solid) to solvent (solution).

Table 1: Dynamic PPE Selection Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale
Hand Protection Single Nitrile Gloves (4-5 mil)Double Gloving Required Inner: NitrileOuter: Polychloroprene or Nitrile (Solvent Dependent)Solids rarely permeate nitrile. Solutions (e.g., in DCM or THF) permeate rapidly, carrying the amine solute through the skin.
Eye Protection Safety Goggles (ANSI Z87.1)Safety Glasses w/ Side Shields (min) or GogglesBoronic acid dust is light and electrostatic; it bypasses standard glasses easily.
Respiratory Fume Hood (Sash at 18")Fume Hood Inhalation of boronic acid dust causes immediate mucous membrane inflammation.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if >100mL)Protects street clothes from dust accumulation and solvent splashes.

Operational Protocols: Step-by-Step

Phase A: Weighing & Solid Transfer

Context: 3-(Phenylamino)phenylboronic acid is often fluffy and electrostatic. The risk of airborne dust is highest here.

  • Engineering Control: All weighing must occur inside a certified chemical fume hood. If a balance is not available in the hood, use a "balance enclosure" or transfer the closed container to the balance.

  • Static Mitigation: Use an anti-static gun or ionizer if available. Boronic acids tend to "jump" from spatulas, creating invisible surface contamination.

  • Technique:

    • Don fresh nitrile gloves.

    • Pre-weigh the receiving vessel (flask) and cap it.

    • Transfer solid quickly but gently to minimize aerosolization.

    • Wipe down the exterior of the reagent bottle and the balance area with a damp Kimwipe immediately after use to capture settled dust.

Phase B: Solubilization & Reaction

Context: Once dissolved, the risk shifts to solvent permeation . Common Suzuki coupling solvents (DCM, THF, Dioxane) can degrade nitrile gloves in minutes.

  • Glove Discipline:

    • DCM (Dichloromethane): Nitrile breaks down in <5 minutes. Use PVA (Polyvinyl alcohol) or Silver Shield laminate gloves if handling large volumes. For small scale, double-glove and change outer gloves immediately upon any splash.

    • THF/Dioxane: Standard nitrile offers fair protection (15-30 mins). Change gloves immediately if splashed.[1]

  • Syringe Safety: If adding the boronic acid solution via syringe, ensure Luer-lock connections are tight. The pressure generated by solvent vapor can cause "pop-off," spraying the solution.

Visualization: Decision Logic & Emergency Response

Workflow 1: Dynamic PPE Selection Logic

This diagram illustrates the decision-making process for selecting the correct PPE based on the experimental stage.

PPE_Logic Start Start: Handling 3-(Phenylamino) phenylboronic acid State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Solution In Solution (DCM, THF, etc.) State_Check->Solution Reaction/Workup Dust_Risk Hazard: Airborne Dust & Static Cling Solid->Dust_Risk PPE_Solid REQUIRED PPE: - Fume Hood (Primary) - Safety Goggles (Seal) - Single Nitrile Gloves Dust_Risk->PPE_Solid Perm_Risk Hazard: Solvent Permeation Carrying Amine Solute Solution->Perm_Risk PPE_Liquid REQUIRED PPE: - Safety Glasses/Shield - DOUBLE GLOVES (Check Solvent Compat.) Perm_Risk->PPE_Liquid

Figure 1: Decision tree for selecting PPE based on the physical state of the reagent (Solid vs. Solution).

Workflow 2: Emergency Response Protocol

Immediate actions to take in case of exposure.[2][3][4][5]

Emergency_Response Exposure EXPOSURE INCIDENT Type Identify Type Exposure->Type Eye Eye Contact (Dust/Splash) Type->Eye Skin Skin Contact Type->Skin Action_Eye Rinse cautiously with water for 15 minutes. Remove contact lenses. Eye->Action_Eye Action_Skin Remove contaminated clothing. Wash with soap & water. DO NOT use solvents. Skin->Action_Skin Medical Seek Medical Attention (Show SDS) Action_Eye->Medical Action_Skin->Medical

Figure 2: Immediate steps for ocular and dermal exposure mitigation.[2][3][4]

Waste Disposal & Decontamination[4][8]

Do not treat this as general trash. Boron compounds can be regulated in specific municipalities due to their effect on aquatic plant life (phytotoxicity).

  • Solid Waste: Collect contaminated paper towels, gloves, and weighing boats in a designated "Solid Hazardous Waste" bag. Label clearly with "Organic Solid - Boron Compound."

  • Liquid Waste:

    • Segregate into Organic Solvents waste streams.

    • Do not pour down the drain.[6]

    • Ensure the waste container is compatible with the solvent used (e.g., HDPE for most, Glass for halogenated solvents if required by site policy).

  • Spill Cleanup:

    • Powder: Do not dry sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up.

    • Solution: Absorb with vermiculite or spill pads. Place in a sealed bag immediately.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 1910.132. United States Department of Labor. Available at: [Link]

  • PubChem. 3-Aminophenylboronic acid (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

Sources

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